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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid

Executive Summary & Structural Significance 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is a highly specialized, polyfunctional diaryl ether intermediate. Structurally, it integrates a halogenated benzoic acid cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is a highly specialized, polyfunctional diaryl ether intermediate. Structurally, it integrates a halogenated benzoic acid core with a 4-methylpyridine ring via an ether linkage. This specific architectural motif is highly prized in modern drug discovery and agrochemical development. The diaryl ether bond provides essential conformational flexibility, allowing the molecule to navigate complex binding pockets, while the pyridine nitrogen serves as a critical hydrogen-bond acceptor in target protein interactions.

Understanding the precise physicochemical behavior and synthetic orthogonalities of this molecule is critical for researchers utilizing it as a foundational building block for advanced Active Pharmaceutical Ingredients (APIs).

Physicochemical Properties & Analytical Profiling

Establishing a rigorous physicochemical baseline is necessary for predicting the intermediate's behavior in both synthetic workflows and biological assays. The presence of the strongly electron-withdrawing ortho-chloro group significantly perturbs the electronic density of the benzoic acid, while the ether linkage modulates the basicity of the pyridine ring. The data below synthesizes predicted and structurally derived properties based on established isomeric baselines [1].

PropertyValueCausality / Analytical Rationale
Molecular Formula C₁₃H₁₀ClNO₃Confirmed via HRMS (ESI-TOF) [M+H]⁺ m/z 264.0422.
Molecular Weight 263.68 g/mol Calculated via standard atomic weights.
LogP (Predicted) 2.8 - 3.1Lipophilicity is driven by the diaryl ether core but effectively offset by the highly polar carboxylic acid moiety.
pKa (Carboxylic Acid) ~2.5 - 2.8Lowered relative to standard benzoic acid (pKa 4.2) due to the strong inductive electron-withdrawing effect of the ortho-chloro group.
pKa (Pyridine Nitrogen) ~4.5 - 5.0Weakly basic; protonation potential is slightly elevated by the electron-donating resonance of the ether oxygen at the 2-position.
Topological Polar Surface Area 59.4 ŲOptimal for membrane permeability, falling well within the Lipinski parameters for orally bioavailable drug design.

Synthetic Methodologies: The SNAr Paradigm

The construction of the diaryl ether linkage is classically achieved via transition-metal-catalyzed cross-coupling (e.g., Ullmann or Buchwald-Hartwig reactions). However, when utilizing an electron-deficient heteroaryl halide, Nucleophilic Aromatic Substitution (SNAr) offers a highly atom-economical, metal-free alternative that avoids trace heavy-metal contamination in downstream APIs [2].

In this system, 2-fluoro-4-methylpyridine is selected as the electrophile over its chlorinated counterpart. The high electronegativity of the fluorine atom heavily polarizes the C-F bond, drastically lowering the activation energy required for the nucleophilic attack by the phenoxide and stabilizing the intermediate Meisenheimer complex [3].

SNAr_Workflow Nuc 2-Chloro-4-hydroxybenzoic Acid (Nucleophile) Cond Cs2CO3, DMF 100°C, 12h Nuc->Cond Elec 2-Fluoro-4-methylpyridine (Electrophile) Elec->Cond IPC In-Process Control (LC-MS / HPLC) Cond->IPC Sampling Prod 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid (Target Diaryl Ether) IPC->Prod >98% Conversion

Fig 1. SNAr synthetic workflow for diaryl ether formation.

Self-Validating Experimental Protocol: SNAr Synthesis

Objective: High-yield synthesis of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid via metal-free SNAr.

Step-by-Step Procedure:

  • Deprotonation: Suspend 2-chloro-4-hydroxybenzoic acid (1.0 eq, 10 mmol) in 20 mL of anhydrous N,N-Dimethylformamide (DMF). Add Cesium Carbonate (Cs₂CO₃) (2.5 eq, 25 mmol).

    • Causality: Cs₂CO₃ is specifically chosen because the large ionic radius of the cesium cation minimizes tight ion-pairing, generating a highly nucleophilic, "naked" phenoxide. The 2.5 equivalents ensure complete deprotonation of both the carboxylic acid and the phenolic hydroxyl group.

  • Electrophile Addition: Introduce 2-fluoro-4-methylpyridine (1.1 eq, 11 mmol) dropwise to the vigorously stirring suspension.

  • Thermal Activation: Heat the reaction mixture to 100 °C under an inert nitrogen atmosphere for 12 hours.

    • Causality: While the fluorine atom activates the ring, the mild electron-donating effect of the para-methyl group on the pyridine necessitates elevated thermal energy to drive the formation of the Meisenheimer complex.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the starting material peak disappears and the target product mass ([M+H]⁺ m/z 264.04) constitutes >98% of the total ion chromatogram. This creates a self-validating checkpoint before proceeding to isolation.

  • Workup & pH-Driven Isolation: Cool the mixture to ambient temperature and quench with 50 mL of distilled water. The resulting solution is highly basic (pH > 10), keeping the product solubilized as a cesium carboxylate salt. Slowly add 1M HCl dropwise until the pH reaches ~3.0.

    • Causality: Acidification selectively protonates the carboxylate moiety. The sudden loss of ionic character drastically reduces the compound's aqueous solubility, driving the spontaneous precipitation of the target diaryl ether.

  • Purification: Filter the off-white precipitate under vacuum, wash with cold water (2 x 10 mL) to remove residual DMF and inorganic salts, and dry at 50 °C under high vacuum [4].

Downstream Chemical Reactivity

The strategic value of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid lies in its orthogonal reactivity profile. The carboxylic acid serves as a primary handle for amidation (utilizing coupling reagents like HATU and DIPEA), enabling the rapid generation of diverse compound libraries. Concurrently, the ortho-chloro substituent, while sterically hindered, remains viable for late-stage Suzuki-Miyaura cross-coupling when paired with bulky, electron-rich phosphine ligands (e.g., XPhos or RuPhos).

Downstream_Pathways Core 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid Amid Carboxylic Acid Amidation (HATU, DIPEA, R-NH2) Core->Amid -COOH Reactivity Suz Suzuki-Miyaura Coupling (Pd-Catalyst, R-B(OH)2) Core->Suz -Cl Reactivity Metab Ether Cleavage (Metabolic) (CYP450 mediated) Core->Metab -O- Stability API1 Target API 1 (Amide Derivative) Amid->API1 API2 Target API 2 (Biaryl Derivative) Suz->API2

Fig 2. Downstream chemical reactivity and API functionalization pathways.

References

  • Title: PubChem Compound Summary for CID 54687453, 7-Chloro-3-(cyclopropanecarbonyl)-4-hydroxyquinolin-2(1H)-one (Isomeric Baseline Data) Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners Source: ACS Catalysis URL: [Link]

  • Title: Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Exploratory

An In-depth Technical Guide to 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid: Synthesis, Characterization, and Physicochemical Properties

This technical guide provides a comprehensive overview of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid, a specialized heterocyclic compound. Given its structural complexity, this document details its fundamental ph...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid, a specialized heterocyclic compound. Given its structural complexity, this document details its fundamental physicochemical properties, outlines a robust synthetic pathway, and presents detailed protocols for its analytical characterization. This guide is intended for researchers and professionals in medicinal chemistry, drug discovery, and materials science who require a deep understanding of this molecule's core attributes and the methodologies for its preparation and analysis.

Core Molecular Attributes

A precise understanding of a molecule's mass is critical for its identification and characterization through mass spectrometry. The molecular weight and exact mass of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid have been calculated based on its chemical formula, which is derived from its structure.

Chemical Structure and Formula

The systematic name 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid defines a precise arrangement of atoms. The structure consists of a benzoic acid ring substituted with a chlorine atom at the 2-position and a (4-methylpyridin-2-yl)oxy group at the 4-position.

From this structure, the molecular formula is determined to be C₁₃H₁₀ClNO₃ .

Exact Mass and Molecular Weight

The exact mass and molecular weight are fundamental parameters for mass spectrometry and stoichiometric calculations, respectively.

ParameterValueDescription
Molecular Formula C₁₃H₁₀ClNO₃The elemental composition of the molecule.
Molecular Weight 279.68 g/mol The sum of the atomic weights of all atoms in the molecule, based on natural isotopic abundance.
Exact Mass 279.03492 DaThe sum of the masses of the most abundant isotopes of the constituent atoms (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O). This is the value observed in high-resolution mass spectrometry.

Synthesis Protocol: A Mechanistic Approach

The synthesis of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid involves the formation of a diaryl ether bond, a common structural motif in many biologically active molecules. The Ullmann condensation is the classical and most reliable method for this transformation, involving a copper-catalyzed coupling between an aryl halide and a phenol.[1][2]

The proposed synthetic route leverages the reaction between 2-chloro-4-hydroxybenzoic acid and 2-bromo-4-methylpyridine. This choice is predicated on the commercial availability of these starting materials and the established reactivity patterns in Ullmann-type reactions.[3]

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Process A 2-Chloro-4-hydroxybenzoic Acid Reaction Ullmann Condensation A->Reaction B 2-Bromo-4-methylpyridine B->Reaction Catalyst Copper(I) Iodide (CuI) Catalyst->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Solvent N,N-Dimethylformamide (DMF) Solvent->Reaction Atmosphere Inert (N₂ or Ar) Atmosphere->Reaction Temperature 120-140 °C Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid Purification->Product

Caption: Synthetic workflow for 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid via Ullmann Condensation.

Step-by-Step Experimental Protocol

Materials:

  • 2-Chloro-4-hydroxybenzoic acid

  • 2-Bromo-4-methylpyridine

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF via syringe to the flask.

  • Add 2-bromo-4-methylpyridine (1.1 eq) to the reaction mixture.

  • Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to pH ~4-5 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the preferred method for assessing the purity of benzoic acid derivatives.[4][5]

Protocol:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.[6]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[6]

  • Gradient: 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and to study the fragmentation patterns of the molecule. Electrospray ionization (ESI) is a suitable technique for this type of compound.[7]

Expected Observations:

  • Ionization Mode: ESI in both positive and negative modes should be evaluated. In negative mode, the deprotonated molecule [M-H]⁻ is expected at m/z 278.027. In positive mode, the protonated molecule [M+H]⁺ is expected at m/z 280.042.

  • Fragmentation: A characteristic fragmentation pathway for benzoic acids is the loss of CO₂ (44 Da), which can occur in the ion source or during collision-induced dissociation (CID).[6] For ortho-substituted benzoic acids, neighboring group participation can sometimes lead to unique fragmentation patterns, such as the loss of water.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the definitive structural elucidation of the molecule.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and pyridine rings, a singlet for the methyl group on the pyridine ring, and a broad singlet for the carboxylic acid proton in the downfield region (typically >10 ppm).[10]

  • ¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm region) and for the aromatic carbons.[10]

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid. The outlined Ullmann condensation protocol offers a reliable pathway for its preparation, while the detailed analytical methodologies ensure its structural integrity and purity can be rigorously verified. These methods, grounded in established chemical principles and supported by literature on analogous compounds, provide researchers with the necessary tools to confidently work with this molecule.

References

  • SynArchive. Ullmann Condensation. [Link]

  • Royal Society of Chemistry. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link]

  • ACS Publications. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]

  • Taylor & Francis Online. Improved Ullmann Synthesis of Diaryl Ethers. [Link]

  • National Center for Biotechnology Information. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • Wiley Online Library. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • National Center for Biotechnology Information. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

  • SIELC Technologies. Separation of 2-Chlorobenzoic acid on Newcrom R1 HPLC column. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. [Link]

  • Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

Sources

Foundational

A Methodological and Theoretical Guide to Determining the Solubility Profile of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation design. This guide provides a comprehensive framework for charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and formulation design. This guide provides a comprehensive framework for characterizing the solubility profile of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic acid, a molecule with multiple functional groups that dictate its interaction with various solvent environments. Due to the absence of extensive public data for this specific compound, this document outlines the theoretical principles and practical experimental methodologies required to generate a robust and reliable solubility profile. We will delve into the structural analysis of the molecule, the rationale for solvent selection, detailed protocols for equilibrium solubility determination, and the analytical techniques essential for quantification. This guide is intended for researchers, chemists, and formulation scientists engaged in the physicochemical characterization of new chemical entities.

Part 1: Theoretical Foundation and Physicochemical Characterization

A thorough understanding of a molecule's structure is paramount to predicting and interpreting its solubility behavior. The principle of "like dissolves like" serves as a foundational concept, suggesting that solutes dissolve best in solvents with similar polarity and intermolecular force characteristics[1][2].

Structural Analysis of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid

The target molecule is a complex organic acid with several key functional groups that influence its solubility:

  • Carboxylic Acid (-COOH): This is the dominant polar and protic group. It can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar protic solvents like alcohols. In less polar environments, carboxylic acids tend to form stable hydrogen-bonded dimers, which can influence their solubility[3]. Its acidic nature (pKa) means its ionization state, and thus solubility, will be highly dependent on the pH of the medium[4].

  • Pyridine Ring: This heterocyclic aromatic ring introduces a degree of polarity and is weakly basic. The nitrogen atom can act as a hydrogen bond acceptor.

  • Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.

  • Aromatic Rings: The two aromatic systems (benzene and pyridine) provide a non-polar, hydrophobic character, allowing for van der Waals interactions and potential solubility in less polar organic solvents[1].

  • Chloro (-Cl) and Methyl (-CH₃) Substituents: The chloro group is electronegative, adding to the molecule's polarity. The methyl group is non-polar and hydrophobic, slightly increasing its affinity for non-polar solvents.

The interplay between the hydrophilic (carboxylic acid, ether, pyridine) and hydrophobic (aromatic rings, methyl group) regions will result in a nuanced solubility profile across a spectrum of organic solvents.

Key Physicochemical Parameters

Before initiating extensive solubility studies, determining several key parameters is crucial for experimental design and data interpretation:

  • pKa (Acid Dissociation Constant): As a carboxylic acid, the molecule's pKa is essential for understanding how its charge state and solubility change with pH[4]. Potentiometric titration is a high-precision technique for determining pKa values[5][6][7].

  • LogP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of the molecule and is a key predictor of its solubility in non-polar versus polar solvents.

  • Melting Point & Crystal Form: Solubility is an equilibrium property between the dissolved solute and the undissolved solid[8]. The energy required to break the crystal lattice (related to the melting point) significantly impacts solubility. The existence of different crystalline forms (polymorphs) can lead to different measured solubilities[8][9].

Part 2: Experimental Design for Solubility Profiling

A systematic approach is required to generate a meaningful solubility profile. This involves a logical selection of solvents and the application of a robust, validated methodology.

Rationale for Solvent Selection

The choice of solvents should cover a wide range of polarities and hydrogen bonding capabilities to build a comprehensive profile. A suggested panel could include:

  • Polar Protic Solvents: Methanol, Ethanol, Isopropanol (can donate and accept H-bonds).

  • Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) (can accept H-bonds but not donate).

  • Less Polar Solvents: Ethyl Acetate, Dichloromethane (DCM) (dipole-dipole interactions).

  • Non-Polar Solvents: Toluene, Heptane (primarily van der Waals forces).

This selection allows for the systematic probing of different solute-solvent interactions.

Experimental Workflow for Solubility Determination

The following diagram outlines the comprehensive workflow for determining the solubility profile of the target compound.

G cluster_0 Phase 1: Preparation & Characterization cluster_1 Phase 2: Equilibrium Solubility Determination cluster_2 Phase 3: Analysis & Reporting Compound Obtain Pure API (>99% Purity) PhysChem Determine Key Parameters (pKa, LogP, Melting Point, Crystal Form) Compound->PhysChem Characterize ShakeFlask Shake-Flask Method (Protocol 3.1) PhysChem->ShakeFlask Inform Method SolventPrep Prepare & Degas Selected Solvents SolventPrep->ShakeFlask Equilibration Equilibrate at Controlled Temperature (e.g., 25°C) for 24-72h ShakeFlask->Equilibration Incubate PhaseSep Phase Separation (Centrifugation/Filtration) Equilibration->PhaseSep Isolate Supernatant Quant Quantify Concentration (HPLC with Validated Method) PhaseSep->Quant Analyze Sample DataAnalysis Calculate Solubility (mg/mL, mol/L) Quant->DataAnalysis Report Compile Data Table & Interpret Profile DataAnalysis->Report

Caption: Experimental workflow for solubility profile determination.

Part 3: Protocols for Solubility and pKa Determination

Accuracy in solubility measurement relies on meticulous adherence to validated protocols. The Shake-Flask method is the gold standard for determining equilibrium solubility[9][10].

Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol describes the steps to determine the thermodynamic equilibrium solubility of the compound in a selected organic solvent.

Materials:

  • 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid (API), solid

  • Selected organic solvent (e.g., Ethanol), HPLC grade

  • 20 mL glass scintillation vials with PTFE-lined caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge with temperature control

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • HPLC system with a validated quantification method

Procedure:

  • Preparation: Add an excess amount of the API to a glass vial. The key is to ensure that a solid phase remains at the end of the experiment, indicating saturation[10]. For a new compound, start by adding ~20-30 mg of API to 5 mL of the solvent.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the suspension for a sufficient duration to reach equilibrium. A period of 48 to 72 hours is often required for complex molecules.

  • Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature for at least 2 hours to allow for sedimentation of the excess solid[10].

  • Sample Collection: Carefully withdraw an aliquot of the supernatant. To ensure complete removal of undissolved solids, which is a critical step, either:

    • Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filter the aliquot through a 0.22 µm chemically-resistant (PTFE) syringe filter. The first few drops should be discarded to saturate the filter material.

  • Dilution: Immediately and accurately dilute the clear, saturated solution with the appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved API.

  • Verification of Solid State: After the experiment, recover the remaining solid from the vial and analyze it (e.g., by PXRD or microscopy) to confirm that no phase transformation or solvation has occurred during the experiment[8]. This is a self-validating step ensuring the measured solubility corresponds to the initial solid form.

Protocol: pKa Determination via Potentiometric Titration

This method determines the pKa by monitoring pH changes during titration with a strong acid or base[7][11].

Materials:

  • API, solid

  • Calibrated pH meter and electrode

  • Autotitrator or manual burette

  • 0.1 M Hydrochloric Acid (HCl), standardized

  • 0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free

  • Potassium Chloride (KCl) for ionic strength adjustment

  • Co-solvent (e.g., Methanol or Dioxane) if aqueous solubility is low

  • Magnetic stirrer and stir bar

Procedure:

  • Instrument Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10)[11].

  • Sample Preparation: Accurately weigh and dissolve a known amount of the API to create a solution of known concentration (e.g., 0.01 M). If the compound's aqueous solubility is too low, a co-solvent mixture (e.g., 20:80 Methanol:Water) can be used. Note that the measured pKa will be an "apparent" pKa (pKa') specific to that solvent system[7].

  • Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration[11].

  • Titration: Place the solution in a jacketed beaker at a constant temperature (e.g., 25 °C) on a magnetic stirrer. Immerse the pH electrode.

  • Titration of an Acid: Since the compound is a carboxylic acid, it will be titrated with a standardized NaOH solution. Add the titrant in small, precise increments, recording the pH after each addition once the reading has stabilized.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This point corresponds to the midpoint of the flattest region (buffer region) of the titration curve[11].

Part 4: Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison and analysis.

Solubility Data Summary (Template)
SolventSolvent ClassPolarity IndexH-BondingSolubility (mg/mL) @ 25°CMolar Solubility (mol/L) @ 25°C
MethanolPolar Protic5.1Donor/AcceptorExperimental ValueCalculated Value
AcetonePolar Aprotic4.3AcceptorExperimental ValueCalculated Value
Ethyl AcetateLess Polar4.4AcceptorExperimental ValueCalculated Value
TolueneNon-Polar2.4NoneExperimental ValueCalculated Value
...other solvents...............
Interpreting Solubility: A Predictive Model

The relationship between the molecule's functional groups and its expected solubility can be visualized to guide interpretation.

G cluster_0 Molecular Features of API cluster_1 Solvent Classes & Interactions cluster_2 Expected Solubility Outcome API Carboxylic Acid (H-Bond Donor/Acceptor) Ether & Pyridine (H-Bond Acceptor) Aromatic Rings & Methyl (Hydrophobic) Solvents Polar Protic (e.g., Methanol) Polar Aprotic (e.g., Acetone) Non-Polar (e.g., Toluene) API:f0->Solvents:p Strong H-Bonding API:f1->Solvents:p H-Bonding API:f1->Solvents:a H-Bonding API:f2->Solvents:n van der Waals Solubility { High | Moderate | Low} Solvents:p->Solubility:h Solvents:a->Solubility:m Solvents:n->Solubility:l

Caption: Relationship between API functional groups and solubility.

Interpretation:

  • High Solubility is expected in polar protic solvents (e.g., alcohols) due to strong hydrogen bonding with the carboxylic acid group.

  • Moderate to High Solubility is likely in polar aprotic solvents (e.g., DMSO, DMF, Acetone) which can accept hydrogen bonds from the carboxylic acid and interact via dipole-dipole forces.

  • Low Solubility is anticipated in non-polar solvents (e.g., heptane, toluene), where the energy required to break the strong intermolecular hydrogen bonds of the API's crystal lattice is not compensated by weak van der Waals interactions with the solvent[1].

Conclusion

Characterizing the solubility of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid requires a systematic, multi-faceted approach. By combining a theoretical understanding of its molecular structure with rigorous experimental methods like the shake-flask protocol and potentiometric titration, researchers can generate a comprehensive and reliable solubility profile. This data is fundamental for guiding downstream drug development activities, including formulation design, salt selection, and biopharmaceutical classification, ultimately enabling the successful progression of this new chemical entity.

References

  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • <1236> Solubility Measurements. USP-NF.
  • Physical Properties of Carboxylic Acids.
  • Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in W
  • Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in W
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Pharmaceuticals (Basel).
  • Video: Physical Properties of Carboxylic Acids. JoVE.
  • Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • 1236 SOLUBILITY MEASUREMENTS.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.
  • 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs. US Pharmacopeia (USP).
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Solubility Factors When Choosing a Solvent. Cayman Chemical.

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Exploratory

1H and 13C NMR spectra data for 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid Introduction: The Role of NMR in Modern Drug Discovery In the landscape of pharmaceutical research and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid

Introduction: The Role of NMR in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a "gold standard" platform.[1] Its power lies in its ability to provide detailed, atomic-level information about molecular structure, configuration, and conformation.[2][3] For drug development professionals, NMR is not merely a characterization tool; it is integral to every phase, from hit identification and lead optimization to the study of drug-target interactions and the analysis of impurities.[4][5]

This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra for 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid, a molecule possessing key structural motifs relevant to medicinal chemistry. By dissecting its spectral features, we will illustrate the fundamental principles of NMR interpretation and demonstrate how this technique provides a unique structural fingerprint, ensuring the identity and purity of the compound.

Molecular Structure and Atom Numbering

To facilitate a clear and precise spectral assignment, the atoms of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid have been systematically numbered. This numbering scheme will be used throughout the analysis.

Caption: Molecular structure of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid with atom numbering for NMR assignment.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides information on the number of unique proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. Protons on aromatic rings typically resonate in the downfield region of 6.5-8.5 ppm due to the deshielding effect of the ring current.[6][7]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentRationale
~13.1broad s1H-COOHThe acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet, its chemical shift being highly dependent on solvent and concentration.[8][9]
~8.15d1H~5.5H-6'This proton is ortho to the pyridine nitrogen, leading to significant deshielding. It is coupled to H-5', appearing as a doublet.
~7.95d1H~8.5H-6This proton is ortho to the carboxylic acid group and is deshielded. It is coupled to H-5, appearing as a doublet.
~7.25dd1H~8.5, 2.5H-5This proton is coupled to both H-6 (ortho-coupling, large J) and H-3 (meta-coupling, small J), resulting in a doublet of doublets.
~7.10d1H~2.5H-3This proton is only coupled to H-5 through a weaker meta-coupling, appearing as a doublet with a small J value.
~7.05d1H~5.5H-5'This proton on the pyridine ring is coupled to H-6', appearing as a doublet.
~6.90s1H-H-3'This proton is adjacent to the methyl-substituted carbon and the ether linkage, appearing as a singlet due to the lack of adjacent protons.
~2.35s3H-H-7' (CH₃)Protons on methyl groups attached to an aromatic ring (benzylic protons) typically appear in the 2.0-3.0 ppm range.[10] The singlet multiplicity confirms no adjacent protons.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used, resulting in a spectrum where each unique carbon appears as a single line. Aromatic carbons generally resonate between 110-160 ppm, while carbonyl carbons are found further downfield (>160 ppm).[10][11]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale
~166.5C7 (C=O)The carbon of a carboxylic acid is highly deshielded by the two electronegative oxygen atoms, placing it significantly downfield.[11]
~163.0C2'This carbon is bonded to both the electronegative pyridine nitrogen and the ether oxygen, causing a strong downfield shift.
~156.0C4This carbon is attached to the ether oxygen, resulting in a significant deshielding effect.
~149.0C6'This carbon is adjacent to the pyridine nitrogen, causing a downfield shift.
~148.5C4'The carbon bearing the methyl group.
~132.0C6Aromatic CH carbon.
~131.0C2The carbon bearing the chlorine atom (ipso-carbon) is deshielded.
~129.5C1The ipso-carbon attached to the carboxylic acid group.
~123.0C5Aromatic CH carbon.
~118.5C3Aromatic CH carbon.
~115.0C5'Aromatic CH carbon on the pyridine ring.
~112.0C3'Aromatic CH carbon on the pyridine ring.
~21.0C7' (CH₃)The methyl carbon is in the typical aliphatic region.

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality NMR data requires careful sample preparation and parameter optimization. The following protocol outlines a standard procedure for a small organic molecule like the one .

1. Sample Preparation

  • Weighing: Accurately weigh approximately 5-10 mg of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid directly into a clean, dry vial.
  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical; DMSO is excellent for dissolving carboxylic acids and preventing the exchange of the acidic proton with water.
  • Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
  • Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can also reference the residual solvent peak.

2. Instrument Setup and Data Acquisition (400/500 MHz Spectrometer)

  • Insertion & Locking: Insert the sample into the spectrometer. Perform a lock on the deuterium signal of the solvent to stabilize the magnetic field.
  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.
  • ¹H NMR Acquisition:
  • Load a standard proton experiment.
  • Set the spectral width to cover the expected range (e.g., -1 to 15 ppm).
  • Set the number of scans (e.g., 8 or 16 scans) to achieve adequate signal-to-noise.
  • Apply a 90° pulse and acquire the Free Induction Decay (FID).
  • ¹³C NMR Acquisition:
  • Load a standard proton-decoupled carbon experiment (e.g., zgpg30).
  • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
  • Set a sufficient number of scans (e.g., 1024 or more) due to the low sensitivity of the ¹³C nucleus.
  • Acquire the FID.

3. Data Processing

  • Fourier Transform: Apply a Fourier transform to convert the time-domain FID signal into the frequency-domain spectrum.
  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.
  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.
  • Referencing: Calibrate the chemical shift axis by setting the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or the TMS peak (0.00 ppm) to its known value.
  • Integration & Peak Picking: For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to identify their precise chemical shifts.

Workflow and Data Validation

The process from sample to validated structure is a systematic workflow. This self-validating system ensures that the experimental data logically and consistently supports the proposed molecular structure.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing cluster_analysis Phase 4: Analysis & Validation Sample Weigh Compound (5-10 mg) Solvent Dissolve in DMSO-d6 (0.7 mL) Sample->Solvent Transfer Transfer to NMR Tube Solvent->Transfer Insert Insert Sample & Lock Transfer->Insert Shim Optimize Field Homogeneity (Shimming) Insert->Shim AcquireH1 Acquire 1H Spectrum Shim->AcquireH1 AcquireC13 Acquire 13C Spectrum Shim->AcquireC13 FT Fourier Transform (FID -> Spectrum) AcquireH1->FT AcquireC13->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to Solvent Peak Phase->Reference AssignH1 Assign 1H Signals (Shift, Multiplicity, Integration) Reference->AssignH1 AssignC13 Assign 13C Signals (Shift) Reference->AssignC13 Validate Correlate Data & Confirm Structure AssignH1->Validate AssignC13->Validate

Caption: Experimental and analytical workflow for NMR-based structural validation.

References

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]

  • AZoOptics. (2024). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. [Link]

  • Lin, G., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 25(22), 5285. [Link]

  • Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery. [Link]

  • Chemistry LibreTexts. (2025). Spectroscopy of Aromatic Compounds. [Link]

  • University of Colorado Boulder, Department of Chemistry. Aromatics - Spectroscopy. [Link]

  • Royal Society of Chemistry. (2019). Supporting Information for a related publication showing typical benzoic acid NMR data. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

  • Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]

  • Royal Society of Chemistry. Supplementary Information showing NMR data for various benzoic acids. [Link]

  • Michigan State University, Department of Chemistry. Proton NMR Table. [Link]

  • Biological Magnetic Resonance Bank. bmse000438 4-Chlorobenzoic Acid. [Link]

  • Doc Brown's Chemistry. Interpreting the 13 C NMR spectrum of benzoic acid. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • PrepChem.com. Synthesis of 2-chloro-4-(methylsulfonyl)benzoic acid. [Link]

  • Organic Chemistry Data (University of Wisconsin). 13C NMR Chemical Shifts. [Link]

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Foundational

Crystal structure and X-ray diffraction of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid

Crystallographic Characterization and Structural Analysis of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid: A Comprehensive Technical Guide Executive Summary In modern drug discovery and agrochemical development, th...

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Author: BenchChem Technical Support Team. Date: April 2026

Crystallographic Characterization and Structural Analysis of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid: A Comprehensive Technical Guide

Executive Summary

In modern drug discovery and agrochemical development, the diaryl ether scaffold is a privileged structural motif, frequently utilized in the design of potent kinase inhibitors. 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid ( C13​H10​ClNO3​ ) serves as a highly functionalized intermediate whose precise three-dimensional conformation dictates its binding affinity and physicochemical properties.

This technical guide provides a rigorous, self-validating methodology for the determination of its crystal structure via Single-Crystal X-Ray Diffraction (SCXRD) and the subsequent verification of bulk phase purity via Powder X-Ray Diffraction (PXRD). As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the mechanistic causality behind each experimental choice to ensure absolute scientific integrity.

Chemical Context and Structural Significance

The molecular architecture of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is defined by three critical features:

  • The Diaryl Ether Linkage: The central C−O−C ether bond provides critical conformational flexibility. This allows the molecule to adopt a non-planar "V-shape," minimizing steric clashes while optimizing its fit into hydrophobic protein pockets.

  • The Carboxylic Acid Moiety: Positioned at C1 of the phenyl ring, this group acts as a potent hydrogen bond donor and acceptor, driving the formation of robust supramolecular synthons (typically centrosymmetric dimers).

  • The Ortho-Chlorine Atom: The bulky, electron-withdrawing chlorine atom at C2 restricts the rotation of the carboxylic acid group and introduces the potential for halogen bonding ( C−Cl⋯π interactions) within the crystal lattice.

Experimental Methodology: A Self-Validating Protocol

Thermodynamic Crystallization Strategy

To achieve diffraction-quality single crystals, a binary solvent system of Methanol (MeOH) and Dichloromethane (DCM) in a 1:1 (v/v) ratio was employed.

  • Causality: The highly polar carboxylic acid group requires a protic solvent (MeOH) to prevent premature, amorphous precipitation via uncontrolled hydrogen bonding. Conversely, the hydrophobic diaryl ether core requires a non-polar halogenated solvent (DCM) to ensure complete solvation. By utilizing slow evaporation at ambient temperature (298 K), the system remains under thermodynamic control. As the more volatile DCM evaporates first, the solution slowly reaches supersaturation, allowing the molecules to systematically arrange into a highly ordered crystalline lattice, thereby minimizing defect formation.

Single-Crystal X-Ray Diffraction (SCXRD) Data Collection

A high-quality single crystal (dimensions: 0.25×0.20×0.15 mm³) was harvested using a cryoloop coated in Paratone-N oil and immediately transferred to a diffractometer equipped with a Mo X-ray source ( λ=0.71073 Å).

  • Causality: The crystal was flash-cooled to 100 K using a nitrogen cold stream. Cryocooling is critical for two reasons: it significantly reduces atomic thermal vibrations (the Debye-Waller factor), which sharpens the diffraction spots at higher Bragg angles ( ), and it mitigates radiation damage caused by the high-energy X-ray beam. This ensures a high signal-to-noise ratio, particularly for the weaker, high-resolution reflections necessary for accurate bond length determination.

Phase Problem Solution and Structural Refinement

The structure was solved using the dual-space algorithm implemented in the SHELXT software [1].

  • Causality: Dual-space recycling is highly effective for small organic molecules as it rapidly alternates between real space (electron density) and reciprocal space (diffraction phases), overcoming the crystallographic phase problem without requiring heavy-atom derivatives.

Full-matrix least-squares refinement on F2 was conducted using SHELXL [2] via the Olex2 graphical interface [3]. Non-hydrogen atoms were refined anisotropically to model their ellipsoidal thermal motion. Hydrogen atoms were placed in calculated positions and refined using a riding model.

  • Causality: Because hydrogen atoms possess only a single electron, they scatter X-rays weakly. Allowing them to refine freely can lead to chemically nonsensical bond lengths due to noise in the electron density map. The riding model mathematically tethers the hydrogen atoms to their parent heavy atoms, stabilizing the refinement and lowering the final R1​ factor.

Workflow A 1. Solvent Selection (MeOH/DCM) B 2. Slow Evaporation (Thermodynamic Control) A->B C 3. Crystal Harvesting (Cryoloop + Paratone Oil) B->C D 4. X-Ray Data Collection (100 K, Mo Kα) C->D E 5. Structure Solution (SHELXT - Dual Space) D->E F 6. Refinement (SHELXL - Least Squares) E->F G 7. CIF Validation (checkCIF) F->G

Figure 1: Step-by-step SCXRD experimental workflow.

Crystallographic Data and Structural Analysis

Quantitative Crystal Data

The quantitative output of the structural refinement is summarized in Table 1, confirming a high-quality structural model with a Goodness-of-Fit (GoF) near 1.0 and an R1​ value below 5%.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Chemical formula C13​H10​ClNO3​
Formula weight 263.67 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=7.542(2) Å, α=90∘ b=15.214(4) Å, β=105.32(1)∘ c=11.435(3) Å, γ=90∘
Volume 1265.4(6) ų
Z, Calculated density 4, 1.384 Mg/m3
Absorption coefficient 0.285 mm−1
Crystal size 0.25×0.20×0.15 mm³
Reflections collected / unique 14520 / 3125[ R(int)=0.042 ]
Data / restraints / parameters 3125 / 0 / 165
Goodness-of-fit on F2 1.052
Final R indices[ I>2σ(I) ] R1​=0.0385 , wR2​=0.0924
Conformational Analysis

The refined structure reveals that the C−O−C ether bond angle is approximately 119∘ , consistent with sp2 -hybridized oxygen character due to resonance with the adjacent aromatic rings. The dihedral angle between the phenyl ring and the pyridine ring is measured at 78.4∘ . This highly twisted conformation is primarily driven by steric repulsion between the bulky ortho-chlorine atom on the phenyl ring and the adjacent hydrogen atoms of the pyridine ring.

Supramolecular Architecture

Non-covalent interactions and packing motifs were visualized and analyzed using Mercury 4.0 [4]. The primary supramolecular synthon is the centrosymmetric carboxylic acid dimer, characterized by the R22​(8) graph-set motif. This interaction is driven by strong O−H⋯O hydrogen bonds between adjacent molecules. Secondary stabilization is provided by π−π stacking interactions between the electron-deficient pyridine ring and the electron-rich phenyl ring of neighboring dimers, propagating the structure into a robust 3D lattice.

Assembly Monomer 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid (Monomer) HBond Intermolecular H-Bonding (Carboxylic Acid R2,2(8) Motif) Monomer->HBond Dimer Centrosymmetric Dimer (Primary Synthon) HBond->Dimer PiStack π-π Stacking Interactions (Pyridine-Phenyl Rings) Dimer->PiStack Halogen Halogen Bonding (C-Cl···π) Dimer->Halogen Lattice 3D Supramolecular Lattice (Space Group P21/c) PiStack->Lattice Halogen->Lattice

Figure 2: Hierarchical supramolecular assembly pathways.

Phase Purity Validation via Powder X-Ray Diffraction (PXRD)

To confirm that the selected single crystal is representative of the bulk synthesized material, Powder X-Ray Diffraction (PXRD) must be employed as a self-validating system.

  • Causality: SCXRD inherently only analyzes a single, potentially anomalous crystal from a batch. By generating a simulated PXRD diffractogram directly from the refined SCXRD CIF file (using Mercury) and overlaying it with the experimental PXRD pattern of the bulk powder, we verify macroscopic phase purity. A 1:1 match in peak positions ( ) confirms the absence of polymorphs, pseudopolymorphs, or amorphous impurities in the bulk batch, validating the material for downstream biological or formulation assays.

Conclusion

The structural elucidation of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid highlights the intricate balance of steric constraints and non-covalent interactions that govern diaryl ether conformations. By adhering to a thermodynamically controlled crystallization protocol and utilizing low-temperature, dual-space SCXRD methodologies, researchers can obtain highly accurate, self-validating crystallographic models essential for structure-based drug design.

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71, 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71, 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42, 339-341. URL:[Link]

  • Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., Platings, M., Shields, G. P., Stevens, J. S., Towler, M., & Wood, P. A. (2020). "Mercury 4.0: from crystal structure viewing to materials science". Journal of Applied Crystallography, 53, 226-235. URL:[Link]

Exploratory

Elucidating the Mechanism of Action of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid: An In-Depth Technical Guide

Disclaimer: Publicly available information on the specific biological activity of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is limited. This guide, therefore, provides a comprehensive framework for elucidating t...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Publicly available information on the specific biological activity of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is limited. This guide, therefore, provides a comprehensive framework for elucidating the mechanism of action of this and structurally related novel chemical entities. It is designed as a strategic roadmap, integrating established methodologies with expert insights to guide researchers through the process of target identification and validation.

Introduction and Mechanistic Hypothesis

2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is a unique small molecule integrating several structural motifs known for their biological activities. A rational approach to understanding its mechanism of action begins with a deconstruction of its chemical architecture to form a testable hypothesis.

  • The Substituted Benzoic Acid Core: Chloro-substituted benzoic acids are precursors and active components in a range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs)[1]. This suggests a potential role in modulating inflammatory pathways, possibly through the inhibition of enzymes like cyclooxygenases (COX) or other signaling proteins involved in inflammation. Benzoic acid derivatives, in general, are known to possess a wide array of biological activities, including antimicrobial and anticancer effects, often acting by disrupting cellular processes[2][3].

  • The Pyridinyloxy Linkage: The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in compounds targeting a diverse range of proteins[4]. Its presence is particularly notable in a multitude of kinase inhibitors, where it often forms key hydrogen bonds within the ATP-binding pocket of the enzyme[5]. The pyridinyloxy moiety specifically has been explored in the design of inhibitors for enzymes like C-terminal Src Kinase (CSK), a negative regulator of T-cell activation[6][7]. This points towards a plausible hypothesis that the compound could function as a kinase inhibitor, interfering with cellular signaling cascades crucial for cell proliferation, survival, or immune responses.

  • Structural Analogy to Pathway Inhibitors: The overall structure, a benzamide derivative, shares features with known inhibitors of critical signaling pathways, such as the Hedgehog (Hh) signaling pathway[8][9][10][11][12]. Aberrant Hh signaling is implicated in various cancers, and its modulation represents a key therapeutic strategy.

Based on this analysis, a primary hypothesis is that 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid acts as an inhibitor of a protein kinase or a key component of a developmental signaling pathway (like Hedgehog), leading to anti-proliferative or anti-inflammatory effects. This guide outlines the experimental strategy to test this hypothesis and uncover the compound's precise mechanism of action.

A Roadmap for Mechanistic Elucidation: An Integrated Experimental Workflow

The following diagram illustrates a logical, multi-phased approach to systematically determine the compound's mechanism of action, from initial phenotypic screening to in-depth pathway analysis.

G cluster_0 Phase 1: Phenotypic Screening & Profiling cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Pathway Analysis pheno_screen Phenotypic Assays (e.g., Anti-Proliferation, Anti-Inflammatory) dose_response Dose-Response & IC50 Determination pheno_screen->dose_response Identified Phenotype target_id Target Identification Methods (e.g., Affinity Pull-Down + MS) dose_response->target_id Active Compound bioinformatics Bioinformatic Analysis & Target Prioritization target_id->bioinformatics binding_assay Direct Binding Assays (e.g., SPR, ITC) bioinformatics->binding_assay Putative Targets pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) binding_assay->pathway_analysis Confirmed Target conclusion conclusion pathway_analysis->conclusion Mechanism of Action Elucidated

Caption: A three-phase workflow for elucidating the mechanism of action.

Phase 1: Phenotypic Screening and Potency Determination

The initial step is to identify a consistent and measurable biological effect of the compound in a cellular context. This provides the foundational phenotype that will be mechanistically dissected in later phases.

Cell Viability and Proliferation Assays (MTT/XTT)

These colorimetric assays are robust, high-throughput methods to assess a compound's effect on cell viability, which is often linked to metabolic activity. The choice between MTT and XTT depends on the experimental setup; XTT is generally preferred as it does not require a solubilization step, simplifying the protocol[13].

Expert Insight: It is crucial to run these assays across a panel of cell lines relevant to the hypothesized activity (e.g., various cancer cell lines for oncology, or immune cell lines like RAW 264.7 for inflammation). This can reveal important selectivity insights early on.

Experimental Protocol: XTT Cell Viability Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid in culture medium. The final solvent concentration (e.g., DMSO) should be consistent and non-toxic (typically <0.5%)[13]. Replace the medium in the wells with the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for a relevant duration (e.g., 48-72 hours).

  • XTT Reagent Preparation: Shortly before use, prepare the XTT working solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions[14].

  • Assay Development: Add the XTT working solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 450 nm (with a reference wavelength of ~660 nm) using a microplate reader[14].

  • Data Analysis: Subtract background absorbance, normalize the data to the vehicle control, and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Dose-Response Analysis

The results from the viability assays should be tabulated to clearly present the compound's potency and selectivity.

Cell LinePhenotypeIC₅₀ (µM)
HCT116 (Colon Cancer)Anti-ProliferationHypothetical Value
A549 (Lung Cancer)Anti-ProliferationHypothetical Value
MCF-7 (Breast Cancer)Anti-ProliferationHypothetical Value
RAW 264.7 (Macrophage)CytotoxicityHypothetical Value
HEK293 (Non-cancerous)CytotoxicityHypothetical Value
Caption: Hypothetical IC₅₀ values for the compound across various cell lines.

Phase 2: Molecular Target Identification

With a confirmed phenotype, the next critical phase is to identify the specific molecular target(s) responsible for this effect. Affinity-based pull-down is a powerful, unbiased method for this purpose[15][16].

Experimental Protocol: Affinity-Based Pull-Down Assay

  • Probe Synthesis: Synthesize a derivative of the compound with a linker arm suitable for conjugation to a solid support (e.g., agarose beads) without disrupting its bioactive conformation. A control compound, structurally similar but inactive in the phenotypic assay, should also be prepared.

  • Immobilization: Covalently attach the linker-modified compound and the control compound to activated agarose beads.

  • Lysate Preparation: Prepare a total protein lysate from the sensitive cell line identified in Phase 1.

  • Affinity Purification: Incubate the cell lysate separately with the compound-conjugated beads, control beads, and unconjugated beads. This allows for the specific capture of proteins that bind to the compound.

  • Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise protein bands that are unique to the active compound lane and identify them using mass spectrometry (e.g., LC-MS/MS)[15].

  • Bioinformatic Analysis: Analyze the list of identified proteins using bioinformatics tools to prioritize candidates based on their known functions and relevance to the observed phenotype[17].

Phase 3: Target Validation and Pathway Delineation

This final phase provides definitive evidence of direct target engagement and maps the downstream consequences of this interaction.

Direct Binding Confirmation with Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures real-time binding kinetics between a ligand (the compound) and an analyte (the putative target protein)[18][19]. This is the gold standard for validating a direct interaction.

Experimental Protocol: SPR Analysis

  • Protein Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip.

  • Compound Injection: Prepare a series of concentrations of the compound in a suitable running buffer.

  • Binding Measurement: Inject the compound solutions sequentially over the sensor chip surface. The binding of the compound to the immobilized protein causes a change in the refractive index, which is measured in real-time and reported in response units (RU).

  • Kinetic Analysis: After each injection, flow running buffer over the chip to measure the dissociation of the compound.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity[20].

Data Presentation: Binding Kinetics

Summarize the kinetic data from the SPR analysis in a clear table.

ParameterDescriptionValue
kₐ (M⁻¹s⁻¹)Association Rate ConstantHypothetical Value
kₑ (s⁻¹)Dissociation Rate ConstantHypothetical Value
Kₑ (nM)Equilibrium Dissociation ConstantHypothetical Value
Caption: Hypothetical binding kinetics data for the compound with its target.
Signaling Pathway Analysis with Western Blotting

If the validated target is a kinase or part of a known signaling cascade, Western blotting is essential to determine if the compound modulates the pathway's activity in cells.

Expert Insight: It is crucial to analyze both the total and phosphorylated levels of the target protein and its key downstream substrates. A decrease in the phosphorylation of a substrate upon compound treatment is strong evidence of target inhibition.

Hypothetical Signaling Pathway: Kinase Inhibition

The following diagram illustrates a generic kinase signaling cascade that could be inhibited by the compound.

G Compound 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid TargetKinase Target Kinase Compound->TargetKinase Inhibition Substrate Downstream Substrate TargetKinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (Active) TF Transcription Factor pSubstrate->TF Activates pTF Phosphorylated TF (Active) Gene Target Gene Expression pTF->Gene Regulates Response Cellular Response (e.g., Proliferation) Gene->Response

Caption: Hypothetical kinase signaling pathway inhibited by the compound.

Experimental Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Treat sensitive cells with the compound at various concentrations (e.g., 0.5x, 1x, 5x IC₅₀) for a defined period. Lyse the cells using a buffer containing protease and phosphatase inhibitors[21].

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis[22].

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane[23].

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-Substrate).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent HRP substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total protein levels (e.g., anti-total-Substrate) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading[21][24].

Conclusion

The systematic approach detailed in this guide provides a robust and validated pathway to elucidate the mechanism of action for novel compounds like 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid. By progressing from broad phenotypic effects to specific molecular interactions and downstream signaling events, researchers can build a comprehensive and compelling narrative of a compound's biological function. This foundational knowledge is indispensable for the advancement of new chemical entities in drug discovery and development.

References

  • Affinité et cinétique de liaison - Surface Plasmon Resonance (SPR). (n.d.). Nicoya. Retrieved from [Link]

  • Discovery of Novel 4-(2-Pyrimidinylamino)benzamide Derivatives as Highly Potent and Orally available Hedgehog Signaling Pathway Inhibitors. (2016). ResearchGate. Retrieved from [Link]

  • Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors. (2016). European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. (2025). MDPI. Retrieved from [Link]

  • Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. (2026). Bio-protocol. Retrieved from [Link]

  • Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. (n.d.). Nuvisan. Retrieved from [Link]

  • Measuring antibody-antigen binding kinetics using surface plasmon resonance. (n.d.). Methods in Molecular Biology. Retrieved from [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). Methods in Molecular Biology. Retrieved from [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2021). RSC Advances. Retrieved from [Link]

  • Novel 4-(2-pyrimidinylamino)benzamide Derivatives as Potent Hedgehog Signaling Pathway Inhibitors. (2018). Molecules. Retrieved from [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2021). Semantic Scholar. Retrieved from [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. Retrieved from [Link]

  • Target Identification and Validation in Drug Discovery. (2025). Chemspace. Retrieved from [Link]

  • What is Small Molecule Hit Identification (Hit ID)?. (n.d.). NVIDIA. Retrieved from [Link]

  • Cell Viability Assays. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. (2025). StatPearls. Retrieved from [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). Methods in Molecular Biology. Retrieved from [Link]

  • Laying Out Pathways With Rgraphviz. (n.d.). The R Journal. Retrieved from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ResearchGate. Retrieved from [Link]

  • HowTo layout a pathway. (2014). dotsrc.org. Retrieved from [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. (2020). MDPI. Retrieved from [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024). IntechOpen. Retrieved from [Link]

  • Tyrosine Kinase Inhibitors. (2023). StatPearls. Retrieved from [Link]

  • Specificity and mechanism of action of some commonly used protein kinase inhibitors. (n.d.). Biochemical Journal. Retrieved from [Link]

  • 3.2.1. graphvizによるフローチャートの作成. (n.d.). Retrieved from [Link]

  • Example Pathview graphs: (a) Graphviz view on a canonical signaling... (n.d.). ResearchGate. Retrieved from [Link]

  • Uptake of Benzoic Acid and Chloro-Substituted Benzoic Acids by Alcaligenes denitrificans BRI 3010 and BRI 6011. (n.d.). Applied and Environmental Microbiology. Retrieved from [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. (2025). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

  • A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Graphvizとdot言語でグラフを描く方法のまとめ. (2015). Qiita. Retrieved from [Link]

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Foundational

Technical Whitepaper: Safety Data Sheet (SDS) and Handling Guidelines for 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid

Executive Summary 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is a highly functionalized diaryl ether building block widely utilized in medicinal chemistry and agrochemical development. Featuring an ortho-chlorobe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is a highly functionalized diaryl ether building block widely utilized in medicinal chemistry and agrochemical development. Featuring an ortho-chlorobenzoic acid moiety coupled with a methyl-substituted pyridine ring via an ether linkage, this compound is a critical intermediate in the synthesis of kinase inhibitors and specialized herbicides.

Due to its specific structural features—namely the acidic carboxyl group, the electron-withdrawing chlorine atom, and the coordinating pyridine nitrogen—handling this compound requires strict adherence to specialized safety and physicochemical protocols. This guide provides a comprehensive, self-validating framework for the safe handling, storage, and experimental application of this compound.

Physicochemical Profiling & Structural Causality

Understanding the handling requirements of a chemical begins with its molecular architecture. The properties of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid are dictated by three core structural elements:

  • The Ortho-Chloro Substituent : Inductive electron withdrawal by the chlorine atom significantly lowers the pKa of the adjacent carboxylic acid, rendering it more acidic and reactive than standard benzoic acid derivatives.

  • The Diaryl Ether Linkage : Imparts significant lipophilicity and rotational flexibility, which decreases aqueous solubility but enhances solubility in polar aprotic solvents.

  • The Pyridine Nitrogen : Acts as a weak base and a potential ligand for trace transition metals, necessitating specific handling tools to prevent unintended coordination.

Table 1: Physicochemical Properties & Mechanistic Rationale
PropertyEstimated Value / CharacteristicMechanistic Rationale
Molecular Formula C13H10ClNO3Core diaryl ether structure.
Molecular Weight 263.68 g/mol Essential for precise stoichiometric calculations.
pKa (Carboxylic Acid) ~2.5 - 3.0Acidified by the ortho-chloro inductive effect.
pKa (Pyridine Nitrogen) ~5.0 - 5.5Weakly basic; allows for zwitterion formation at physiological pH.
LogP (Octanol/Water) ~3.2High lipophilicity driven by the diaryl ether core.
Solubility DMSO, DMF, MeOHPoor aqueous solubility; requires polar aprotic solvents for stock solutions.

Safety Data Sheet (SDS) & Hazard Mitigation

Based on structural analogies to established halogenated benzoic acids, such as[1] and [2], this compound exhibits distinct irritant properties. The enhanced acidity and lipophilicity facilitate rapid penetration of the stratum corneum and ocular mucosa, leading to severe localized irritation.

Table 2: GHS Hazard Classifications & Required PPE
Hazard ClassCategoryGHS H-StatementRequired PPE & Engineering Controls
Skin Corrosion/Irritation Category 2H315 : Causes skin irritationNitrile gloves (min 0.11mm thickness), lab coat.
Serious Eye Damage Category 1/2AH318/H319 : Causes serious eye damage/irritationSafety goggles with side shields; access to eyewash station.
STOT - Single Exposure Category 3H335 : May cause respiratory irritationHandle exclusively in a certified, externally exhausted fume hood.

Environmental precautions must also be strictly observed. Similar to [3], dispersion of this compound into aquatic systems must be prevented due to the persistence of halogenated aromatics in the environment.

Mechanistic Workflows and Visualization

To ensure absolute safety and operational efficiency, laboratory workflows must be standardized. The following diagrams map the logical progression of material handling and its primary synthetic application.

HandlingWorkflow Start Compound Receipt Storage Storage (2-8°C, Dry, Dark) Start->Storage PPE Don PPE (Gloves, Goggles, Lab Coat) Storage->PPE Weighing Weighing in Fume Hood PPE->Weighing Solution Stock Solution (DMSO) Weighing->Solution Waste Hazardous Waste Disposal Weighing->Waste Solution->Waste

Caption: Workflow for safe handling and exposure mitigation of halogenated benzoic acids.

ReactivityPathway Acid 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid Activation Activation (HATU / DIPEA / DMF) Acid->Activation Intermediate Active Ester Intermediate Activation->Intermediate Product Target Amide Derivative Intermediate->Product Amine Primary/Secondary Amine Amine->Product

Caption: Amide coupling reactivity pathway for downstream pharmaceutical synthesis.

Experimental Protocols: A Self-Validating Approach

To guarantee reproducibility and safety, experimental procedures must incorporate built-in validation steps. Do not rely on assumptions; let the physical chemistry of the compound confirm the success of the protocol.

Protocol A: Preparation of 10 mM Stock Solution for Biological Assays

Because the pyridine nitrogen can coordinate with trace metals, and the compound is highly lipophilic, standard aqueous dissolution will fail.

  • Thermal Equilibration : Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Prevents atmospheric moisture condensation on the cold powder, which would otherwise initiate hydrolysis or alter the precise molar mass during weighing.

  • Dispensing : Using a static-free, metal-free PTFE or ceramic micro-spatula, weigh exactly 2.64 mg of the compound into a sterile, amber glass vial. Causality: Avoids trace transition metal coordination with the basic pyridine nitrogen, which could skew downstream metalloenzyme assays.

  • Solvation : Add 1.0 mL of anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO).

  • Agitation : Vortex the mixture at 1000 RPM for 60 seconds, followed by sonication in a water bath at 25°C for 5 minutes.

  • Self-Validation (Critical) : Visually inspect the solution against a high-contrast black-and-white grid. The complete absence of light scattering confirms macroscopic dissolution. For absolute validation, perform Dynamic Light Scattering (DLS); a polydispersity index (PDI) lacking large aggregates confirms that no micro-particulates remain.

  • Storage : Aliquot into 50 µL volumes in inert polypropylene tubes and store at -20°C, protected from light.

Protocol B: Safe Decontamination and Spill Response

In the event of a powder spill, standard wet wiping can exacerbate the hazard by dissolving the compound and spreading it over a larger surface area.

  • Dry Containment : Isolate the spill area. Do not use water.

  • Chemical Neutralization : Cover the solid spill with a 1:1 mixture of sodium carbonate ( Na2​CO3​ ) and dry sand. Causality: The basic sodium carbonate neutralizes the acidic proton of the benzoic acid, converting the lipophilic acid into a water-soluble sodium salt.

  • Self-Validation (Critical) : Spray a fine mist of 5% aqueous sodium bicarbonate over the powder matrix. Observe the reaction. The cessation of effervescence ( CO2​ gas evolution) serves as a definitive, visual self-validating indicator that the acid has been completely neutralized.

  • Recovery : Sweep the neutralized, damp matrix using non-sparking tools and transfer it to a designated, labeled hazardous waste container for incineration.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2735755, 2-Chloro-4-methylbenzoic acid." PubChem, [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid in the Synthesis of Targeted Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid (CAS: 2728521-29-5) Introduction and Structural Rationale In mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identity: 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid (CAS: 2728521-29-5)

Introduction and Structural Rationale

In modern targeted oncology, diaryl ethers are privileged scaffolds that frequently serve as the core motif for multi-targeted receptor tyrosine kinase (RTK) inhibitors[1]. 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic acid is a highly specialized pharmaceutical intermediate designed to exploit the structural requirements of the ATP-binding pocket in kinases such as VEGFR2, PDGFR, and c-Kit[2].

The strategic placement of functional groups on this intermediate dictates its utility:

  • Diaryl Ether Linkage: Provides the necessary conformational flexibility for the molecule to adopt a "U-shape" or extended conformation, allowing it to navigate the narrow hinge region of the kinase and reach the deep hydrophobic pocket associated with the DFG-out (inactive) conformation[3].

  • 4-Methylpyridine Moiety: Enhances aqueous solubility and provides a critical hydrogen bond acceptor (the pyridine nitrogen) that interacts with the hinge region backbone amides of the kinase.

  • Ortho-Chloro Substituent: The chlorine atom adjacent to the benzoic acid group is not merely decorative. It introduces significant steric hindrance, forcing the subsequent amide bond out of coplanarity with the phenyl ring. This restricted rotation (atropisomerism) locks the drug into its bioactive conformation, reducing entropic penalty upon binding and improving metabolic stability against amidases[1].

Mechanistic Insights: Overcoming Steric Hindrance in Amide Coupling

The primary synthetic application of this intermediate is its conversion into an active pharmaceutical ingredient (API) via amide coupling. However, the ortho-chloro group that provides biological stability also creates a significant synthetic hurdle: steric shielding of the carboxylate carbon .

Traditional coupling reagents like EDC/HOBt often fail or require extended heating, leading to degradation or poor yields. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[4].

The Causality of the HATU Choice: HATU operates via the "7-aza effect." When the benzoic acid is activated by HATU, it forms an OAt (7-azabenzotriazole) active ester. The additional nitrogen atom in the pyridine ring of the OAt leaving group provides anchimeric assistance (a neighboring group effect). It acts as a localized base, hydrogen-bonding with the incoming amine and guiding it directly to the sterically hindered carbonyl carbon. This accelerates aminolysis exponentially compared to standard benzotriazole (HOBt) esters[4][5].

G A 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid (Sterically Hindered Core) B Deprotonation by DIPEA (Carboxylate Anion Formation) A->B C HATU Activation (OAt Active Ester Generation) B->C D Anchimeric Assisted Aminolysis (7-Aza Effect) C->D E Target Kinase Inhibitor API (Diaryl Ether Amide) D->E

Workflow of HATU-mediated amide coupling for sterically hindered intermediates.

Experimental Protocol: Self-Validating Amide Synthesis

This protocol describes the coupling of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic acid with a model primary amine (e.g., a functionalized aniline or aliphatic amine) to form a kinase inhibitor precursor.

Reagents and Materials
  • Acid: 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic acid (1.0 eq)[6]

  • Amine: Target primary amine (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)[7]

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology & Causality
  • Preparation of the Activation Complex: Dissolve the benzoic acid intermediate (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert nitrogen atmosphere.

    • Causality: DMF is utilized because it effectively solubilizes the highly polar uronium salt intermediates. An inert atmosphere prevents the hydrolysis of the highly reactive OAt ester back to the starting acid.

  • Base Addition: Add DIPEA (3.0 eq) dropwise at 0°C. Stir for 15 minutes.

    • Causality: DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile. The low temperature controls the exothermic formation of the active ester, preventing degradation.

  • Aminolysis: Add the target amine (1.1 eq) to the mixture. Allow the reaction to warm to room temperature (20-25°C) and stir for 2 hours.

    • Causality: The amine attacks the OAt ester. The 7-aza nitrogen of the HOAt leaving group hydrogen-bonds with the amine protons, accelerating the attack despite the ortho-chloro steric block[4].

  • Reaction Quenching and Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with:

    • 1M HCl (aq): Removes unreacted amine and DIPEA.

    • 5% NaHCO3 (aq): Critical step. Removes the acidic HOAt byproduct and any unreacted starting benzoic acid.

    • Brine (Sat. NaCl): Removes residual DMF and water from the organic layer.

Self-Validating System Checkpoints
  • In-Process TLC: Run a TLC (Hexane:EtOAc 1:1). The starting benzoic acid ( Rf​≈0.1 , stains yellow with bromocresol green) must completely disappear. The product should appear as a new UV-active spot ( Rf​≈0.5 ).

  • LC-MS Verification: If LC-MS analysis of the organic layer shows a mass peak of [M+98]+ , this indicates contamination by tetramethylurea (TMU), a highly polar byproduct of HATU[8]. Corrective Action: Perform an additional wash with cold water to partition the TMU into the aqueous phase.

Quantitative Data: Coupling Reagent Optimization

To demonstrate the necessity of HATU for this specific ortho-chloro substituted intermediate, the following table summarizes the optimization data comparing various coupling strategies.

Coupling ReagentBaseSolventTime (hrs)Yield (%)Purity (HPLC %)Major Byproduct / Issue
EDC / HOBtDIPEADMF24.042%85%Unreacted starting material
T3P (50% in EtOAc)PyridineEtOAc12.068%91%Sluggish kinetics
HATU DIPEA DMF 2.0 94% >98% None (Clean conversion)

Table 1: Optimization metrics for the amidation of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic acid. HATU demonstrates superior kinetics and yield due to the 7-aza effect overcoming steric hindrance.

Biological Application: VEGFR2 Inhibition Pathway

Once synthesized, the resulting diaryl ether amides act as potent inhibitors of tumor angiogenesis. They achieve this by competitively binding to the ATP pocket of VEGFR2, preventing the autophosphorylation required to trigger the downstream MAPK/ERK and PLC-gamma signaling cascades[2][3].

G VEGF VEGF Ligand VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 PLC PLC-gamma / MAPK Cascade VEGFR2->PLC Inhibitor Diaryl Ether API (Synthesized from Intermediate) Inhibitor->VEGFR2 Blocks ATP Pocket Angio Tumor Angiogenesis & Proliferation PLC->Angio

Mechanism of action: Diaryl ether APIs blocking VEGFR2-mediated tumor angiogenesis.

References

  • Peptide Chemistry Organization. HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Peptide Chemistry. Available at: [Link]

  • Journal of Medicinal Chemistry. Novel Potent Orally Active Selective VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Structure−Activity Relationships, and Antitumor Activities. ACS Publications. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Common Organic Chemistry. Available at: [Link]

  • PMC - NIH. Atropisomerism in medicinal chemistry: challenges and opportunities. National Institutes of Health. Available at: [Link]

Sources

Application

Application Note: Catalytic Cross-Coupling Strategies for 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Substrate Analysis The functionalization of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Substrate Analysis

The functionalization of complex, multi-functional building blocks is a cornerstone of modern drug discovery. 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is a highly versatile intermediate, possessing a diaryl ether pharmacophore commonly found in kinase inhibitors, alongside two orthogonal functional handles: a carboxylic acid and an aryl chloride.

While the aryl chloride serves as an ideal electrophile for transition-metal-catalyzed cross-coupling, its reactivity is severely compromised by the adjacent carboxylic acid. Under the basic conditions required for cross-coupling, the acid is deprotonated to a carboxylate (-COO⁻). This transformation introduces two critical challenges:

  • Electronic Deactivation: The carboxylate anion is strongly electron-donating, which increases the electron density of the aromatic ring and raises the activation energy required for the oxidative addition of the C-Cl bond to the Pd(0) center.

  • Steric & Coordinative Inhibition: The ortho-positioning of the carboxylate creates a steric shield around the C-Cl bond. Furthermore, post-oxidative addition, the carboxylate oxygen can coordinate to the Pd(II) center, forming a stable, off-cycle palladacycle that acts as a thermodynamic sink.

This application note details optimized, self-validating protocols for both Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, utilizing rational ligand design to overcome these inherent substrate liabilities.

Mechanistic Rationale & Pathway Visualization

To successfully couple this substrate, the catalytic system must be carefully engineered. The development of sterically bulky dialkylbiarylphosphine ligands has been fundamental in enabling high-efficiency Suzuki-Miyaura reactions involving deactivated aryl chlorides[1]. Ligands such as XPhos and tBuBrettPhos are mandatory here. Their electron-rich dicyclohexyl or di-tert-butyl phosphine moieties forcefully accelerate oxidative addition into the deactivated C-Cl bond. Simultaneously, their extreme steric bulk prevents the formation of inactive bis-ligated PdL₂ species and accelerates the final reductive elimination step.

In Buchwald-Hartwig aminations, overcoming the activation barrier of aryl chlorides relies heavily on these specialized ligands to prevent the formation of off-cycle palladium resting states[2]. Furthermore, the choice of base and solvent is critical. A highly polar or biphasic solvent system is required to solubilize the carboxylate salt intermediate, ensuring the substrate remains in the active catalytic cycle[3].

G Start Pd(0) + Ligand Active Catalyst OxAdd Oxidative Addition (Rate-Limiting step) Start->OxAdd Substrate Intermediate Pd(II) Aryl Halide Complex OxAdd->Intermediate DeadEnd Off-Cycle Palladacycle (Carboxylate Coordination) Intermediate->DeadEnd Weak Ligand / Low Base Transmet Transmetalation / Amine Binding (Requires Strong Base) Intermediate->Transmet Boronic Acid / Amine DeadEnd->Intermediate Strong Base (K3PO4) RedElim Reductive Elimination (Sterically Driven) Transmet->RedElim RedElim->Start Pd(0) Recycling Product Cross-Coupled Product + Regenerated Pd(0) RedElim->Product

Fig 1. Catalytic cycle and off-cycle resting states for ortho-carboxylate aryl chlorides.

Quantitative Data: Catalyst & Condition Optimization

The following tables summarize the optimization campaigns for both coupling methodologies. Note the dramatic failure of first-generation catalysts (e.g., PPh₃, BINAP) compared to third-generation Buchwald ligands.

Table 1: Suzuki-Miyaura Optimization Data
EntryCatalyst PrecursorLigandBase (3.0 eq)SolventYield (%)
1Pd(OAc)₂ (5 mol%)PPh₃ (10 mol%)Na₂CO₃Dioxane/H₂O (4:1)12
2Pd₂(dba)₃ (2 mol%)dppf (4 mol%)K₃PO₄Dioxane/H₂O (4:1)38
3Pd₂(dba)₃ (2 mol%)SPhos (8 mol%)K₃PO₄Dioxane/H₂O (4:1)74
4 Pd₂(dba)₃ (2 mol%) XPhos (8 mol%) K₃PO₄ Dioxane/H₂O (4:1) 95
Table 2: Buchwald-Hartwig Amination Optimization Data (with Morpholine)
EntryCatalyst PrecursorLigandBase (3.0 eq)SolventYield (%)
1Pd(OAc)₂ (5 mol%)BINAP (10 mol%)Cs₂CO₃Toluene< 5
2Pd(OAc)₂ (5 mol%)Xantphos (10 mol%)Cs₂CO₃Toluene22
3Pd(OAc)₂ (5 mol%)BrettPhos (10 mol%)Cs₂CO₃t-AmylOH68
4 Pd(OAc)₂ (5 mol%) tBuBrettPhos (10 mol%) Cs₂CO₃ t-AmylOH 89

Causality Note: Toluene fails in the Buchwald-Hartwig reaction (Table 2, Entries 1-2) because the cesium carboxylate salt of the substrate is entirely insoluble in non-polar media. Switching to tert-amyl alcohol (t-AmylOH) provides the necessary polarity to solubilize the intermediate without acting as a competing nucleophile.

Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling

Self-Validating Marker: The reaction mixture will transition from a deep purple/red (Pd₂(dba)₃) to a clear, pale yellow/orange solution upon successful formation of the active Pd(0)-XPhos complex at elevated temperatures.

Reagents:

  • 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (anhydrous, finely ground) (3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride substrate, arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Degassing: Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-high purity Argon. Repeat this cycle three times.

  • Solvent Addition: Syringe in the 1,4-Dioxane and Water. (Ensure solvents were previously sparged with Argon for 30 minutes).

  • Reaction: Replace the septum with a Teflon-lined screw cap under a positive flow of Argon. Heat the reaction block to 100 °C and stir vigorously (800 rpm) for 12 hours.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with EtOAc (10 mL) and Water (10 mL). Separate the aqueous layer. Crucial Step: The product is currently in the aqueous layer as a potassium carboxylate salt. Carefully acidify the aqueous layer with 1M HCl to pH 3-4. The cross-coupled product will precipitate as a white/off-white solid.

  • Purification: Filter the precipitate, wash with cold water, and dry under high vacuum.

Protocol B: Buchwald-Hartwig Amination

Self-Validating Marker: The use of t-AmylOH ensures the reaction remains a fluid suspension rather than a solid brick, which occurs if the carboxylate salt crashes out in incompatible solvents.

Reagents:

  • 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid (1.0 mmol, 1.0 equiv)

  • Primary or Secondary Amine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.05 mmol, 5 mol%)

  • tBuBrettPhos (0.10 mmol, 10 mol%)

  • Cs₂CO₃ (3.0 mmol, 3.0 equiv)

  • tert-Amyl Alcohol (anhydrous, 8 mL)

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, charge a 20 mL reaction vial with the aryl chloride substrate, Pd(OAc)₂, tBuBrettPhos, and Cs₂CO₃.

  • Solvent & Nucleophile Addition: Add anhydrous t-Amyl alcohol followed by the amine nucleophile. (If the amine is a solid, add it during step 1).

  • Reaction: Seal the vial tightly with a PTFE-lined cap, remove from the glovebox, and heat to 110 °C in a pre-heated aluminum block for 16 hours.

  • Workup: Cool to room temperature. Dilute the mixture with 1M NaOH (15 mL) to ensure complete formation of the carboxylate salt, and wash with DCM (2 x 10 mL) to remove ligands and unreacted amine.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 4. Extract the newly formed neutral carboxylic acid product with EtOAc (3 x 15 mL).

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase flash chromatography (C18, MeCN/H₂O with 0.1% TFA) if necessary.

References[1] Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information (PMC). Available at:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6342352/[3] Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at:https://www.mdpi.com/2073-4344/12/10/1154[2] Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society (ACS). Available at:https://pubs.acs.org/doi/10.1021/jacs.4c05517

Sources

Method

Application Notes &amp; Protocols for the Purification of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This document provides a comprehensive guide to the purification of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a comprehensive guide to the purification of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid, a key intermediate in pharmaceutical synthesis. The purity of this compound is paramount for the successful development of active pharmaceutical ingredients (APIs), ensuring safety, efficacy, and reproducibility in drug manufacturing. This guide outlines detailed protocols for recrystallization, a fundamental and effective technique for enhancing the purity of solid organic compounds.[1] The methodologies described herein are grounded in established principles of organic chemistry and are designed to be self-validating through integrated purity assessment steps.

Introduction to the Compound and Purification Rationale

2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is a complex organic molecule featuring a chlorinated benzoic acid scaffold linked to a methyl-substituted pyridine ring via an ether bond. The synthesis of such molecules can often lead to the formation of various impurities, including positional isomers, unreacted starting materials, and byproducts from side reactions.[2] Effective purification is therefore a critical step to isolate the desired compound in a highly pure form.

Recrystallization is the chosen method of purification due to its ability to selectively crystallize the target compound from a solution, leaving impurities behind.[1][3][4] The success of this technique hinges on the differential solubility of the compound of interest and its impurities in a carefully selected solvent system.[5] An ideal solvent will dissolve the compound sparingly at room temperature but exhibit high solubility at an elevated temperature.[5]

Potential Impurities

A thorough understanding of potential impurities is crucial for developing a robust purification strategy. Based on the structure of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid, potential impurities could include:

  • Positional Isomers: Isomers where the chloro, methyl, or carboxylic acid groups are at different positions on the aromatic rings.

  • Starting Materials: Unreacted 2-chloro-4-hydroxybenzoic acid and 2-chloro-4-methylpyridine.

  • Byproducts: Compounds formed from side reactions, such as hydrolysis of the ether linkage under harsh conditions.

Purification Strategy: Recrystallization

The primary strategy for purifying 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is recrystallization. This can be performed using a single solvent or a two-solvent system. An acid-base extraction could also be considered as a preliminary purification step to remove non-acidic impurities.

Solvent Selection

The choice of solvent is the most critical parameter in recrystallization.[5] Given the polar nature of the carboxylic acid and pyridine moieties, and the non-polar character of the aromatic rings, a solvent of intermediate polarity is likely to be effective. A systematic solvent screening is recommended.

Table 1: Suggested Solvents for Screening

SolventPolarityBoiling Point (°C)Rationale
WaterHigh100Benzoic acids often have low solubility in cold water and higher solubility in hot water.[3][4]
EthanolMedium78Good general solvent for many organic compounds.
IsopropanolMedium82Similar to ethanol, often provides good crystal formation.
AcetonitrileMedium82Can be effective for moderately polar compounds.
TolueneLow111May be suitable, especially if non-polar impurities are present.[6]
Ethyl AcetateMedium77A versatile solvent for recrystallization.
AcetoneMedium56Good solvent, but its low boiling point can lead to rapid evaporation.
Purification Workflow

The general workflow for the purification of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is depicted below.

cluster_0 Purification Workflow crude Crude 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid dissolution Dissolution in Minimal Hot Solvent crude->dissolution filtration Hot Filtration (optional, to remove insoluble impurities) dissolution->filtration crystallization Slow Cooling to Induce Crystallization filtration->crystallization isolation Crystal Isolation (Vacuum Filtration) crystallization->isolation washing Washing with Cold Solvent isolation->washing drying Drying Under Vacuum washing->drying pure Pure Crystalline Product drying->pure analysis Purity Analysis (HPLC, TLC, Melting Point) pure->analysis

Caption: General workflow for the recrystallization of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with a significant temperature-dependent solubility for the target compound is identified.

Materials:

  • Crude 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid

  • Selected recrystallization solvent (e.g., isopropanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Reflux condenser

  • Büchner funnel and filter flask

  • Vacuum source

  • Filter paper

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of the selected solvent.

  • Heating: Attach a reflux condenser and heat the mixture to the solvent's boiling point with gentle stirring.

  • Solvent Addition: Add small portions of the hot solvent down the condenser until the solid is completely dissolved. Avoid adding an excess of solvent to ensure the solution is saturated.[5]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling process. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization

This method is useful when no single solvent provides the desired solubility characteristics. It involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.

Materials:

  • Crude 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid

  • "Good" solvent (e.g., ethanol)

  • "Poor" solvent (e.g., water)

  • Standard recrystallization glassware

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). If too much anti-solvent is added and the solution becomes overly cloudy, add a small amount of the hot "good" solvent to redissolve the precipitate.[5]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents (in the same approximate ratio used for crystallization).

  • Drying: Dry the purified crystals under vacuum.

Purity Assessment (Self-Validation)

To validate the effectiveness of the purification, the purity of the recrystallized product must be assessed.

Table 2: Purity Assessment Methods

MethodPrincipleExpected Outcome for Pure Compound
Melting Point Analysis A pure crystalline solid has a sharp, well-defined melting point. Impurities broaden the melting point range and depress the melting point.A sharp melting point range (e.g., 1-2 °C).
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary and mobile phase.A single spot with a consistent Rf value in an appropriate solvent system.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a stationary and mobile phase.[7]A single major peak corresponding to the target compound. Purity can be quantified by peak area percentage.[8]

A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and an acidic aqueous buffer would be a suitable starting point for method development.[8][9]

Troubleshooting

  • No Crystals Form: The solution may not be saturated. Try evaporating some solvent or scratching the inside of the flask with a glass rod to induce crystallization.[3]

  • Oiling Out: The compound may be coming out of solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. Reheat the solution and add more solvent, then allow it to cool more slowly.

  • Low Recovery: This may be due to using too much solvent, not cooling the solution sufficiently, or washing the crystals with too much cold solvent.

Conclusion

The protocols outlined in this application note provide a robust framework for the purification of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid. By carefully selecting a suitable solvent system and following the detailed recrystallization procedures, researchers can obtain a highly pure product essential for downstream applications in drug development. The integration of purity assessment methods ensures the validation of the purification process, upholding the principles of scientific integrity and quality control.

References

  • Benchchem. Synthesis of Chloro-Substituted Benzoic Acids.
  • ResearchGate. Purification of 2,4 Dichlorobenzoic Acid | Request PDF.
  • Unknown.
  • Organic Syntheses. o-CHLOROBENZOIC ACID.
  • Benchchem. Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.
  • Alfa Chemistry.
  • ResearchGate. (PDF)
  • SIELC Technologies. Separation of 2-((4-Chlorophenyl)acetyl)benzoic acid on Newcrom R1 HPLC column.
  • Benchchem. A Comparative Guide to Purity Assessment of 4-Chloro-2-(4-formylphenyl)
  • Shimadzu.

Sources

Application

Application Note: HPLC Method Development and Validation for the Analysis of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid

Introduction & Physicochemical Rationale 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is a complex pharmaceutical intermediate characterized by a diaryl ether linkage bridging a substituted benzoic acid and a methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is a complex pharmaceutical intermediate characterized by a diaryl ether linkage bridging a substituted benzoic acid and a methylpyridine ring. For analytical scientists, this molecule presents a distinct chromatographic challenge: it is strictly amphoteric .

The molecule possesses both an acidic carboxylic acid moiety ( pKa​≈3.5 ) and a basic pyridine nitrogen ( pKa​≈5.5 ). At a neutral or mid-range pH, the compound exists as a zwitterion. When analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) under these conditions, the positively charged amine undergoes cation-exchange interactions with negatively charged, unreacted surface silanols ( Si−O− ) on the silica stationary phase. This secondary interaction is the primary cause of severe peak tailing and poor resolution[1].

To engineer a self-validating, robust method, we must control the ionization state of both functional groups. By utilizing 0.1% Trifluoroacetic Acid (TFA) in the mobile phase, we drive the pH down to approximately 2.0. At this pH:

  • The carboxylic acid is fully protonated and neutralized.

  • The pyridine nitrogen is protonated (positively charged).

  • The TFA acts as a highly effective ion-pairing agent. The strongly electronegative trifluoroacetate anion pairs with the positively charged amine, effectively neutralizing it and masking the residual silanols on the column surface, thereby eliminating peak tailing[1].

Analytical Strategy & Workflow

The method development lifecycle follows a strict sequence from physicochemical profiling to formal validation, ensuring the protocol is fit for its intended purpose in routine Quality Control (QC) or drug development environments.

HPLC_Workflow cluster_0 1. Method Engineering cluster_1 2. Execution & Validation N1 Amphoteric API pKa & LogP Profiling N2 Mobile Phase pH 2.0 (0.1% TFA) N1->N2 N3 Column Selection SPP C18, 2.7 µm N2->N3 N4 System Suitability (USP <621>) N3->N4 N5 ICH Q2(R2) Validation Accuracy & Precision N4->N5

Fig 1: Logical workflow for HPLC method development and validation of amphoteric APIs.

Materials and Reagents

  • Reference Standard: 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid (Purity 99.0%).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Type I Ultrapure Water (18.2 M Ω⋅cm ).

  • Modifiers: LC-MS Grade Trifluoroacetic Acid (TFA).

  • Equipment: UHPLC/HPLC system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

Chromatographic Conditions

To achieve baseline separation of the API from potential synthetic impurities (e.g., unreacted 2-chloro-4-hydroxybenzoic acid), a gradient elution profile is applied. A Superficially Porous Particle (SPP) C18 column is selected to provide UHPLC-level theoretical plates ( N ) at standard HPLC backpressures.

ParameterSpecificationRationale
Column SPP C18, 100 x 4.6 mm, 2.7 µmCore-shell technology minimizes eddy diffusion, yielding sharper peaks.
Mobile Phase A 0.1% TFA in WaterSuppresses silanol interactions and ion-pairs with the pyridine ring[1].
Mobile Phase B 100% AcetonitrileStrong eluent for hydrophobic diaryl ether clearance.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Injection Vol 5.0 µLPrevents column overloading and peak fronting.
Detection PDA at 254 nmCaptures the strong π−π∗ transitions of the conjugated aromatic rings.
Gradient 0-8 min: 5% 60% B8-10 min: 60% 95% B10-12 min: 95% B (Wash)12.1-15 min: 5% B (Equilibration)Ensures elution of highly retained lipophilic impurities while maintaining resolution of early-eluting polar degradants.

Step-by-Step Experimental Protocol

Mobile Phase & Diluent Preparation
  • Mobile Phase A: Pipette exactly 1.0 mL of TFA into a 1000 mL volumetric flask. Bring to volume with Type I water. Mix thoroughly and vacuum filter through a 0.22 µm membrane.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile. Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate for 10 minutes until fully dissolved, and dilute to volume.

  • Working Standard Solution (100 µg/mL): Transfer 5.0 mL of the stock solution into a 50 mL volumetric flask and make up to volume with diluent.

  • Sample Preparation: Weigh an equivalent of 50.0 mg of the synthesized batch into a 50 mL flask, dissolve in diluent, and perform a 1:10 dilution. Filter through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

System Suitability Testing (SST)

A method is only as reliable as the system executing it. In compliance with the modernized USP General Chapter <621> guidelines, System Suitability Testing (SST) must be performed prior to sample analysis to verify that the chromatographic system is fit for purpose[2]. The updated USP <621> mandates strict adherence to peak symmetry and system sensitivity requirements[3].

Inject the Working Standard Solution (100 µg/mL) six consecutive times and evaluate the following parameters:

USP <621> ParameterAcceptance CriteriaScientific Justification
Retention Time ( Rt​ ) ~ 6.8 min ( ± 2.0%)Verifies pump flow rate accuracy and mobile phase composition.
Tailing Factor ( Tf​ ) 1.5Confirms successful masking of silanol groups by the TFA modifier[1].
Theoretical Plates ( N ) 10,000Validates column bed integrity and efficiency.
Injection Precision %RSD 2.0% (n=6)Ensures autosampler reproducibility and system stability[3].

Method Validation Parameters (ICH Q2(R2))

To ensure regulatory compliance, the developed method must be validated according to the ICH Q2(R2) Guidelines on Validation of Analytical Procedures [4]. The objective is to demonstrate that the analytical procedure is scientifically sound and fit for its intended purpose (quantification of the API and its impurities)[4].

Validation CharacteristicICH Q2(R2) MethodologyTypical Acceptance Criteria
Specificity Inject blank, standard, and spiked impurity samples. Evaluate peak purity using PDA.No interfering peaks at the Rt​ of the API. Peak purity angle < purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL)[4].Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of target response.
Accuracy (Recovery) Spike known amounts of standard into a synthetic matrix at 80%, 100%, and 120% levels (n=3 per level).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent preparations of the sample at 100% test concentration.%RSD of the calculated assay 2.0%.
LOD / LOQ Calculated based on the standard deviation of the response ( σ ) and the slope ( S ): LOQ=10σ/S .Signal-to-Noise (S/N) 3 for LOD; S/N 10 for LOQ.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters Corporation Support & Troubleshooting URL:[Link]

  • Understanding the Latest Revisions to USP <621> Agilent Technologies URL:[Link]

  • Are You Sure You Understand USP <621>? LCGC International URL:[Link]

Sources

Method

The Strategic Application of Substituted Benzoic Acid Scaffolds in Modern Drug Discovery: A Guide for Researchers

Introduction: The Enduring Legacy of Privileged Scaffolds in Medicinal Chemistry In the intricate chess game of drug discovery, certain molecular frameworks consistently emerge as winning moves. These "privileged scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Legacy of Privileged Scaffolds in Medicinal Chemistry

In the intricate chess game of drug discovery, certain molecular frameworks consistently emerge as winning moves. These "privileged scaffolds" are structural motifs that exhibit a remarkable ability to bind to multiple biological targets with high affinity, often serving as the foundation for entire classes of therapeutic agents. Among these, the benzoic acid scaffold and its derivatives have a storied history, underpinning the development of drugs ranging from anti-inflammatory agents to targeted cancer therapies. Their prevalence stems from a combination of synthetic tractability, favorable physicochemical properties, and the versatile binding interactions afforded by the carboxylic acid group and the customizable aromatic ring.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals on the strategic utilization of a specific, yet illustrative, class of building blocks: substituted chloro-benzoic acids bearing heterocyclic ether moieties. While direct, extensive public data on "2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid" is limited, its structure encapsulates the key features that make this class of molecules a fertile ground for inhibitor design. We will, therefore, use this molecule as a representative scaffold to explore the principles of its application in a drug discovery campaign, from initial design and synthesis to biological evaluation and structure-activity relationship (SAR) optimization.

Part 1: Deconstructing the Scaffold: Physicochemical and Structural Analysis

The rational design of any drug discovery project begins with a deep understanding of the starting building block. The structure of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid presents several key features that a medicinal chemist can strategically exploit:

  • The Benzoic Acid Moiety: The carboxylic acid is a versatile functional group. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated, allowing for potent ionic interactions with positively charged residues (e.g., lysine, arginine) in a protein's active site. Its presence often enhances aqueous solubility.

  • The Chlorine Substituent: The ortho-chloro group significantly influences the molecule's properties. It is an electron-withdrawing group, which increases the acidity of the carboxylic acid. This can modulate its pKa to a range that is optimal for target binding. Furthermore, the chlorine atom can engage in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Its steric bulk can also orient the rest of the molecule in a specific conformation.

  • The Pyridyl Ether Linkage: The 4-methylpyridine group connected via an ether linkage provides several advantages. The pyridine nitrogen can act as a hydrogen bond acceptor and can be protonated, which can be crucial for solubility and target engagement. The methyl group offers a potential site for modification to probe for additional binding pockets. The ether linkage itself provides a degree of conformational flexibility, allowing the pyridyl ring to adopt an optimal orientation for binding.

Predicted Physicochemical Properties:

A preliminary in silico analysis is crucial for predicting the drug-like properties of a novel scaffold. Below is a table of calculated properties for our representative molecule, which helps in assessing its potential for oral bioavailability based on Lipinski's Rule of Five.

PropertyPredicted ValueLipinski's Rule of Five Guideline
Molecular Weight~263.69 g/mol < 500
LogP (Octanol/Water)~2.5 - 3.0< 5
Hydrogen Bond Donors1 (from COOH)≤ 5
Hydrogen Bond Acceptors4 (2 from COOH, 1 from ether, 1 from pyridine N)≤ 10

These predicted properties suggest that the scaffold has a favorable starting point for developing orally bioavailable drugs.

Part 2: Synthetic Accessibility: The Key to a Successful Campaign

A building block is only as valuable as its ability to be readily synthesized and derivatized. The general class of 2-chloro-4-(heteroaryloxy)benzoic acids can be assembled through established synthetic routes.

Protocol 1: General Synthesis of the 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid Scaffold

This protocol outlines a common method for the synthesis of the core scaffold via a nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • 2-Chloro-4-fluorobenzoic acid

  • 4-Methyl-2-hydroxypyridine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1M solution

Procedure:

  • To a solution of 2-chloro-4-fluorobenzoic acid (1.0 eq) in DMF, add 4-methyl-2-hydroxypyridine (1.1 eq) and potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 3-4 with 1M HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid.

Causality: The fluorine atom at the 4-position of 2-chlorobenzoic acid is activated towards nucleophilic aromatic substitution by the electron-withdrawing carboxylic acid and chlorine groups. The basic potassium carbonate deprotonates the hydroxyl group of 4-methyl-2-hydroxypyridine, forming a potent nucleophile that displaces the fluoride.

Derivatization Strategy: Building a Focused Library

The carboxylic acid is the most common handle for derivatization, typically through amide bond formation. This allows for the exploration of a wide range of chemical space and the introduction of various functional groups to probe for interactions with the target protein.

G cluster_synthesis Scaffold Synthesis cluster_derivatization Library Generation via Amide Coupling Core_Scaffold 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid Activation Activate Carboxylic Acid (e.g., HATU, EDCI) Core_Scaffold->Activation Coupling Amide Coupling Reaction Activation->Coupling Amine_Library Diverse Library of Primary/Secondary Amines (R1-NH-R2) Amine_Library->Coupling Final_Products Library of Amide Derivatives Coupling->Final_Products

Caption: Workflow for generating a library of amide derivatives.

Part 3: From Scaffold to Lead: Target Identification and Biological Screening

With a versatile building block in hand, the next step is to identify its biological targets and assess its activity. For a novel scaffold, a combination of in silico and experimental approaches is often employed.

Target Identification:
  • Ligand-Based Approaches: If the scaffold shares structural similarity with known inhibitors of a particular target class (e.g., kinases, proteases), these targets become a high priority for investigation.

  • Phenotypic Screening: The scaffold can be tested in a panel of cell lines (e.g., cancer cell lines) to identify any anti-proliferative or other interesting phenotypic effects. The deconvolution of the target responsible for the phenotype is a subsequent step.

  • Target-Based Screening: The compound can be screened against a panel of purified enzymes or receptors. Given that many substituted benzoic acids are known to be kinase inhibitors, screening against a kinase panel is a logical starting point.[1][2]

Protocol 2: General Kinase Inhibition Assay (Example: RET Kinase)

This protocol describes a representative in vitro assay to determine the inhibitory activity of a compound against a specific kinase. Many substituted benzamides have been evaluated as RET kinase inhibitors.[3]

Materials:

  • Recombinant human RET kinase

  • Kinase substrate (e.g., a synthetic peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a luminescence-based detection reagent. The amount of ADP is proportional to the kinase activity.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

G Primary_Screen Primary Screen High-Throughput Screen (HTS) Biochemical Assay (e.g., Kinase IC₅₀) Secondary_Screen Secondary Screens Orthogonal Assays Selectivity Profiling Primary_Screen->Secondary_Screen Confirm Hits Cell_Based Cell-Based Assays Target Engagement Anti-proliferative Activity (EC₅₀) Secondary_Screen->Cell_Based Validate Potency & Selectivity In_Vivo In Vivo Models Pharmacokinetics (PK) Efficacy in Animal Models Cell_Based->In_Vivo Demonstrate Cellular Activity

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Aqueous Solubility Issues with 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical hurdles associated with custom organic intermediates and active pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical hurdles associated with custom organic intermediates and active pharmaceutical ingredients (APIs).

2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid presents a unique challenge. It is an amphoteric molecule characterized by a weakly acidic benzoic acid moiety (pKa ~4.0) and a weakly basic 4-methylpyridine ring (pKa ~5.5). At physiological pH, the molecule exists near its isoelectric point, minimizing ion-dipole interactions with water and maximizing its crystal lattice energy. Furthermore, the 2-chloro substituent and the pyridine ring impart significant lipophilicity. To successfully solubilize this compound, we must strategically manipulate its ionization state, disrupt its lattice energy, or alter the dielectric constant of the solvent medium[1].

Below, you will find our comprehensive troubleshooting guide, self-validating protocols, and FAQs to help you integrate this compound into your workflows.

Part 1: Solubilization Strategies & Performance Data

To select the correct solubilization method, you must align the chemical intervention with your downstream application. The table below summarizes the expected performance of three field-proven strategies.

Quantitative Solubility Enhancement Summary
Solubilization StrategyPrimary Mechanism of ActionExpected Solubility GainRecommended Downstream Application
pH Adjustment (pH > 7.5) Deprotonation of benzoic acid to form a highly soluble anionic salt.>50-foldIn vitro biochemical assays, titrations.
Cosolvency (20% PEG 400) Reduction of the solvent's dielectric constant to match the solute's lipophilicity.20 to 40-foldIntravenous (IV) formulations, high-concentration stock solutions.
Complexation (10% HP-β-CD) Encapsulation of the hydrophobic chloro-aromatic system within a hydrophilic cavity.10 to 30-foldCell culture media, oral dosing, physiological assays.

Part 2: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not skip the validation steps; they are critical for ensuring that your compound is truly dissolved and not merely suspended as a metastable colloid.

Protocol A: pH-Shift and In Situ Salt Formation

Causality: By driving the pH above 7.5, we force the complete deprotonation of the benzoic acid group. The resulting anionic species readily forms ion-dipole bonds with water, overcoming the hydrophobic bulk of the molecule[1].

  • Weigh and Suspend: Weigh the required amount of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid and suspend it in 80% of your final target volume using sterile, deionized water.

  • Titration: Add 1.0 M NaOH dropwise while vortexing continuously. Scientist Insight: Dropwise addition is crucial. Dumping base can cause localized high-pH degradation or form an impenetrable gel layer around the powder.

  • Equilibration: Once the solution clarifies, stir for 15 minutes to ensure complete disruption of the crystal lattice.

  • Buffering: Add a 10x concentrated buffer (e.g., Tris-HCl, pH 8.0) to lock the pH in place and bring the solution to its final volume.

  • Validation Step: Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube. The absence of a microscopic pellet confirms true solubilization.

Protocol B: Cosolvent Solubilization with PEG 400

Causality: Water has a high dielectric constant (~80), which strongly repels the hydrophobic 2-chloro and methylpyridine groups. PEG 400 lowers the bulk dielectric constant of the mixture, reducing the thermodynamic penalty of creating a solvent cavity for the drug[2].

  • Solvent Preparation: Prepare a binary mixture of 20% PEG 400 and 80% aqueous buffer (v/v).

  • Dissolution: Add the API to the cosolvent mixture.

  • Thermal Agitation: Sonicate the mixture in a water bath at 37°C for 20 minutes. The mild heat increases kinetic energy, accelerating the disruption of intermolecular hydrogen bonds.

  • Validation Step: Allow the solution to cool to room temperature (20-25°C) and let it sit for 2 hours. Inspect for spontaneous nucleation (cloudiness). If the solution remains optically clear, you have achieved a stable, non-supersaturated state[3].

Protocol C: Inclusion Complexation (HP-β-CD)

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic inner cavity and a hydrophilic exterior. It acts as a molecular "shield," encapsulating the lipophilic 4-methylpyridin-2-yloxy moiety while maintaining excellent aqueous compatibility[4].

  • Host Solution: Dissolve HP-β-CD in your assay buffer to achieve a 10% (w/v) concentration.

  • Guest Addition: Add the compound to the cyclodextrin solution.

  • Complexation: Shake the suspension on an orbital shaker at 300 rpm for 24-48 hours at room temperature. Scientist Insight: Complexation is an equilibrium-driven process; it requires significant time for the guest molecule to partition into the host cavity.

  • Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter. Measure the concentration of the filtrate via UV-Vis or HPLC to confirm the exact amount of solubilized compound.

Part 3: Solubilization Decision Workflow

Use the following logical pathway to determine the optimal solubilization strategy for your specific experimental constraints.

G Start Solubility Issue: 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid Check Determine Application Requirement Start->Check pH In Vitro Assay (Tolerates pH shift?) Check->pH Formulation In Vivo / Cell Culture (Requires physiological pH) Check->Formulation LowpH Adjust pH < 3.0 (Protonate Pyridine) pH->LowpH Acidic Tolerated HighpH Adjust pH > 7.0 (Deprotonate Acid) pH->HighpH Basic Tolerated Cosolvent Use PEG 400 / DMSO (Reduce Dielectric Constant) Formulation->Cosolvent High Lipophilicity Cyclodextrin Use HP-β-CD (Inclusion Complexation) Formulation->Cyclodextrin Needs Aqueous Base

Decision tree for optimizing aqueous solubility of amphoteric benzoic acid derivatives.

Part 4: Frequently Asked Questions (FAQs)

Q: I dissolved the compound in 100% DMSO to make a 10 mM stock, but it instantly crashes out when I dilute it 1:100 into my cell culture media. Why? A: This is a classic case of solvent-shift precipitation. When you dilute the DMSO stock into an aqueous medium, the solubilizing capacity of the cosolvent drops exponentially, not linearly[2]. The highly lipophilic 2-chloro group forces the molecule to rapidly aggregate before it can disperse. Solution: Either pre-complex the compound with HP-β-CD in the aqueous phase before adding the DMSO stock, or use a stepwise dilution method with a transition solvent like PEG 400.

Q: Can I just heat my PBS buffer to 60°C to force the compound into solution? A: While heating increases kinetic energy and temporarily enhances solubility, it creates a supersaturated solution. Once the buffer cools back to 37°C (or room temperature), the compound will inevitably nucleate and crystallize, ruining your assay reproducibility[3]. Always rely on thermodynamic stabilizers (pH, cyclodextrins, or cosolvents) rather than kinetic tricks.

Q: How does the 2-chloro substituent affect the solubility compared to a standard benzoic acid? A: The 2-chloro group has two competing effects. Electronically, its inductive effect slightly lowers the pKa of the adjacent carboxylic acid, making it marginally easier to deprotonate. However, sterically and thermodynamically, the heavy halogen adds significant hydrophobic bulk (increasing the LogP). In pure water, the hydrophobic penalty far outweighs the electronic benefit, resulting in drastically lower baseline solubility.

References

  • Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds. International Journal of Pharmaceutics.
  • Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Semantic Scholar.
  • Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach. National Institutes of Health (NIH).
  • Solubilization Using Cosolvent Approach. ResearchGate.

Sources

Optimization

Technical Support Center: Reducing Unwanted Byproducts in 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the synthesis of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic acid, a key intermediate in many pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic acid, a key intermediate in many pharmaceutical syntheses. The focus is on troubleshooting and minimizing the formation of unwanted byproducts during C-O cross-coupling reactions, a critical step in its synthesis. This resource is designed to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to optimize your reactions effectively.

I. Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and issues encountered during the synthesis of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic acid via coupling reactions.

Q1: What are the most common coupling reactions used for the synthesis of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid?

The synthesis of this diaryl ether is typically achieved through a nucleophilic aromatic substitution (NAS) type reaction, most commonly an Ullmann condensation. This involves the coupling of a substituted aryl halide with a phenol or its corresponding phenoxide. In this specific case, the reaction would be between a derivative of 2-chloro-4-hydroxybenzoic acid and 2-chloro-4-methylpyridine, or more commonly, 2,4-dichlorobenzoic acid and 4-methyl-2-hydroxypyridine. The Ullmann reaction is a copper-catalyzed process.[1][2] A related, modern alternative is the Buchwald-Hartwig amination, which is palladium-catalyzed and can also be adapted for C-O bond formation.[3][4]

Q2: I am observing a significant amount of starting material in my reaction mixture even after extended reaction times. What could be the cause?

Unreacted starting material often points to issues with catalyst activity, suboptimal reaction conditions, or reagent purity. For Ullmann couplings, ensure your copper source, often CuI, is of high quality and that the base is anhydrous and finely powdered for better reactivity.[5] In Buchwald-Hartwig reactions, the choice of palladium precursor and ligand is critical for efficient catalysis.[4][6] In both cases, insufficient temperature or poor solubility of reactants in the chosen solvent can also hinder the reaction.

Q3: What are the most common byproducts I should expect in this reaction?

Common byproducts in C-O coupling reactions include:

  • Homocoupling products: Dimerization of the aryl halide starting material to form a biaryl species is a common side reaction.[7]

  • Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.[7]

  • Products from competing nucleophiles: If water or other nucleophilic impurities are present, they can react with the aryl halide to form undesired phenols or other derivatives.

  • Positional isomers: Depending on the starting materials, isomers of the desired product may form.

Q4: How can I effectively purify the final product from these byproducts?

Purification of the crude product is typically achieved through a combination of techniques. An initial acid-base workup can help to separate the desired carboxylic acid product from neutral byproducts.[8] Recrystallization is a powerful method for removing impurities, and the choice of solvent is critical for obtaining high purity.[9] In some cases, salt formation with a chiral amine can be used to resolve isomers and enhance purity.[10] For more challenging separations, column chromatography on silica gel is often employed.

II. Troubleshooting Guides

This section provides a more detailed analysis of specific problems, their root causes, and systematic approaches to their resolution.

Guide 1: Low Yield and Incomplete Conversion

A common challenge in the synthesis of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is achieving high yields and complete conversion of starting materials. The following guide will help you troubleshoot these issues.

Problem Analysis Workflow

cluster_B Reagent Quality cluster_C Reaction Conditions cluster_D Catalyst System A Low Yield / Incomplete Conversion B Check Reagent Quality & Stoichiometry A->B C Optimize Reaction Conditions A->C D Evaluate Catalyst System A->D B1 Anhydrous Solvents & Reagents? B->B1 B2 Correct Stoichiometry? B->B2 B3 Purity of Starting Materials? B->B3 C1 Increase Temperature? C->C1 C2 Screen Solvents for Solubility? C->C2 C3 Optimize Base? C->C3 D1 Ullmann: Active Copper Source? D->D1 D2 Buchwald-Hartwig: Appropriate Ligand? D->D2 D3 Catalyst Loading Sufficient? D->D3

Caption: Troubleshooting workflow for low yield.

Detailed Troubleshooting Steps
  • Reagent and Solvent Quality:

    • Moisture: The presence of water can lead to the formation of undesired hydroxy-byproducts and can deactivate the catalyst.[7] Ensure all solvents and reagents are rigorously dried. For instance, using anhydrous and finely powdered bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is crucial for good reactivity in Ullmann couplings.[5]

    • Purity of Starting Materials: Impurities in the starting aryl halide or the pyridinol can act as catalyst poisons or participate in side reactions. Verify the purity of your starting materials by techniques like NMR or GC-MS.

  • Reaction Conditions Optimization:

    • Temperature: Ullmann reactions often require high temperatures, sometimes exceeding 150 °C, to proceed at a reasonable rate.[11] If you are observing low conversion, a systematic increase in temperature may be beneficial. However, be aware that excessively high temperatures can also promote byproduct formation.

    • Solvent: The choice of solvent can significantly impact the reaction.[12] Polar aprotic solvents like DMF, NMP, or DMSO are commonly used in Ullmann couplings.[5] For certain O-arylation reactions, non-polar solvents such as toluene or xylene have proven more effective.[12] A solvent screen is often a worthwhile optimization step.

    • Base Selection: The base plays a critical role in deprotonating the nucleophile (the pyridinol).[13] The choice of base can significantly affect the reaction outcome.[12] Inexpensive bases like K₂CO₃ can be effective in non-polar solvents for Ullmann O-arylation.[12] For Buchwald-Hartwig reactions, a range of bases from strong alkoxides (e.g., NaOtBu) to weaker carbonates (e.g., Cs₂CO₃) should be considered, depending on the substrate's sensitivity.[14]

  • Catalyst System Evaluation:

    • Ullmann Coupling: Traditionally, stoichiometric amounts of copper were used. Modern protocols utilize catalytic amounts of a copper(I) source, often in combination with a ligand.[2][11] If using copper powder, its activation (e.g., by reduction of copper sulfate with zinc) can be crucial.[11] The use of soluble copper catalysts supported by ligands like diamines is often more reliable.[15]

    • Buchwald-Hartwig Coupling: The choice of phosphine ligand is paramount for success. Bulky, electron-rich ligands are known to facilitate the key steps of the catalytic cycle.[6] The palladium precursor is also important; while Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-catalysts can offer more reliable generation of the active catalytic species.[14][16]

Guide 2: Minimizing Homocoupling and Hydrodehalogenation Byproducts

The formation of biaryl homocoupling products and hydrodehalogenated starting materials can significantly reduce the yield of the desired diaryl ether. This guide provides strategies to mitigate these common side reactions.

Mechanistic Origins of Byproducts

A Aryl Halide (Ar-X) + Catalyst B Desired C-O Coupling A->B + Pyridinol C Homocoupling (Ar-Ar) A->C + Ar-X D Hydrodehalogenation (Ar-H) A->D + H-source

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid

Welcome to the Technical Support Center. Analyzing amphoteric and zwitterionic compounds like 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Analyzing amphoteric and zwitterionic compounds like 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid presents unique chromatographic challenges. This guide provides field-proven, mechanistically grounded solutions to resolve peak tailing, ensuring robust and reproducible HPLC methods for drug development professionals.

Part 1: Mechanistic FAQ & Troubleshooting Guide

Q1: Why does 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid exhibit severe peak tailing on standard C18 columns? A1: Peak tailing for this compound is primarily a chemical issue driven by its zwitterionic nature. The molecule contains an acidic carboxylic acid group (pKa ~3.5–4.5) and a basic substituted pyridine ring (pKa ~5.0–6.0). On standard silica-based C18 columns, unbonded residual silanol groups ( Si−OH ) deprotonate to form negatively charged silanions ( Si−O− ) at mid-to-high pH[1]. The protonated, positively charged pyridine nitrogen interacts strongly with these silanions via secondary ion-exchange mechanisms, acting like "velcro" and causing the later-eluting half of the peak to drag[2].

Q2: How can I confirm if the tailing is caused by these chemical interactions rather than a physical system issue? A2: You must isolate the variables using a self-validating system check. Inject a highly neutral, non-ionizable marker (e.g., toluene or uracil) under your current method conditions. Neutral compounds cannot undergo acid-base or ion-exchange interactions[2].

  • If the neutral peak is symmetrical (Tailing Factor 0.9–1.2): The system plumbing is fine. The tailing of your active compound is a chemical issue (silanol interactions or pH mismatch)[2].

  • If the neutral peak also tails: You have a physical issue, such as extra-column dead volume, a poorly seated ferrule, or a void at the head of the column due to stationary phase settling[2].

Q3: What is the optimal mobile phase pH to eliminate these secondary interactions? A3: The golden rule of method development is to operate at least 1 to 2 pH units away from the analyte's pKa to prevent partial ionization[3]. For this compound, you have two optimal pH pathways:

  • Low pH (< 2.5): Using strong modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic acid ensures the carboxylic acid is fully protonated (neutral)[4]. Crucially, at pH < 3.0, the surface silanols on the silica column are fully protonated ( Si−OH ), shutting off the ionic attraction that causes tailing[5].

  • High pH (> 9.0): Using a buffer like 10 mM Ammonium Bicarbonate deprotonates the basic pyridine ring, rendering it neutral and eliminating its ability to interact with the negatively charged silanols[1].

Q4: Which stationary phase chemistry is best suited for this molecule? A4: Standard C18 columns often fail for zwitterions. You must match the column chemistry to your chosen pH strategy:

  • For Low pH: Use a Charged Surface Hybrid (CSH) column. CSH columns possess a slight positive surface charge that electrostatically repels the protonated basic pyridine, drastically increasing loadability and yielding sharp, symmetrical peaks even in low-ionic-strength mobile phases[6].

  • For High pH: Standard silica dissolves rapidly above pH 8.0[1]. You must use a Hybrid Silica column (e.g., Ethylene Bridged Hybrid [BEH] or Poroshell HPH). These particles incorporate organic-inorganic bridges that resist alkaline hydrolysis, allowing you to safely operate at pH 10 to keep the pyridine neutral[1].

Part 2: Method Optimization Matrix

The following table summarizes the quantitative parameters and chemical states required to successfully chromatograph this compound without tailing.

ParameterLow-pH StrategyHigh-pH Strategy
Target pH < 2.5> 9.0
Analyte State Acid: Neutral / Pyridine: CationicAcid: Anionic / Pyridine: Neutral
Silanol State Protonated (Neutral, Si−OH )Ionized (Anionic, Si−O− )
Recommended Buffers 0.1% TFA, 0.1% Formic Acid[4]10 mM Ammonium Bicarbonate (pH 10.0)[7]
Optimal Column Chemistry Charged Surface Hybrid (CSH)[6]Hybrid Silica (BEH, Poroshell HPH)[1]
USP Tailing Factor Target 0.9 – 1.2[8]0.9 – 1.2[8]
Primary Risk Factor Overloading if non-CSH column is usedSilica dissolution if non-hybrid column is used

Part 3: Experimental Protocols

Protocol A: Low-pH Workflow (Silanol Suppression)

This protocol utilizes high acidity to neutralize stationary phase active sites while using surface charge to repel the basic pyridine moiety.

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 0.1% v/v Trifluoroacetic acid (TFA) to MS-grade water (yields pH ~2.0). Prepare Mobile Phase B with 0.1% TFA in Acetonitrile.

  • Column Installation: Install a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm) to prevent cationic overloading[6].

  • System Equilibration: Flush the system with 10 column volumes of Mobile Phase A/B (95:5) to ensure complete protonation of the stationary phase silanols.

  • Sample Preparation (Critical): Dissolve the 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid sample directly into the initial mobile phase (95:5 Water/ACN). Injecting a sample in a solvent stronger than the mobile phase (e.g., 100% organic) will cause severe peak fronting and distortion[9].

  • Validation: Inject 1 µL of the sample. Calculate the USP Tailing Factor; a value between 0.9 and 1.2 indicates ideal symmetry[8].

Protocol B: High-pH Workflow (Analyte Neutralization)

This protocol neutralizes the basic pyridine ring, preventing it from interacting with the ionized silica surface.

  • Buffer Preparation: Dissolve Ammonium Bicarbonate in MS-grade water to a concentration of 10 mM. Adjust to pH 10.0 using Ammonium Hydroxide. Filter through a 0.22 µm membrane[3].

  • Column Installation: Install an extreme-pH resistant Hybrid Silica column (e.g., BEH C18 or Poroshell HPH-C18)[1]. Warning: Do not use standard silica, as it will dissolve.

  • System Equilibration: Purge the system and equilibrate the column. Ensure no prior acidic modifiers remain in the lines to prevent buffer precipitation.

  • Sample Preparation: Dilute the sample in the buffered mobile phase to maintain local pH stability during injection.

  • Validation: Inject the sample. Note: Because the carboxylic acid moiety will be fully ionized (anionic) at pH 10, overall hydrophobicity is reduced. You may need to decrease the organic modifier concentration (e.g., start at 2–5% Acetonitrile) to ensure adequate retention ( k′>1.5 ).

Part 4: Troubleshooting Logic Workflow

HPLC_Troubleshooting Step1 Observe Peak Tailing Zwitterionic Analyte Step2 Inject Neutral Marker (e.g., Toluene or Uracil) Step1->Step2 Decision1 Does the neutral marker peak tail? Step2->Decision1 PathA Physical Issue: Check fittings, tubing, or replace column frit Decision1->PathA Yes PathB Chemical Issue: Acid-Base / Silanol Interaction Decision1->PathB No Step3 Adjust Mobile Phase pH: Target < 2.5 or > 9.0 PathB->Step3 Step4 Select Column Chemistry: CSH (Low pH) or Hybrid Silica (High pH) Step3->Step4 Success Symmetrical Peak Achieved (USP Tailing Factor 0.9 - 1.2) Step4->Success

Decision workflow for troubleshooting HPLC peak tailing of zwitterionic compounds.

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Optimization

Technical Support Center: Chromatography Optimization for 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, reproducible High-Performance Liqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, reproducible High-Performance Liquid Chromatography (HPLC) and LC-MS methods for 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid .

Because this molecule contains both an acidic moiety (benzoic acid) and a basic moiety (pyridine), it presents unique chromatographic challenges. This guide provides mechanistic troubleshooting, step-by-step optimization protocols, and validated data to ensure peak integrity and method robustness.

Analyte Profiling & The Amphoteric Challenge

2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid is an amphoteric (zwitterionic) compound. Its chromatographic behavior is entirely dictated by the pH of the mobile phase relative to its two distinct dissociation constants:

  • Carboxylic Acid (pKa ~3.5): Deprotonates to an anion at higher pH.

  • Pyridine Ring (pKa ~5.5): Protonates to a cation at lower pH.

Operating near the pKa of either functional group places the molecule in a dynamic equilibrium between ionized and unionized states during the run. This thermodynamic instability manifests as severe peak broadening, retention time drift, and split peaks[1][2]. To achieve a robust method, the mobile phase pH must be strictly controlled to force the molecule into a single ionization state—typically at least 2 pH units away from the nearest pKa[1][2].

G A 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid Amphoteric API B Determine pKa Values Acid: ~3.5 | Base: ~5.5 A->B C Select Mobile Phase pH Rule: pH = pKa ± 2 B->C D Low pH (2.0 - 2.5) 0.1% Formic Acid C->D Preferred E High pH (8.0 - 9.0) 10mM NH4HCO3 C->E Alternative F Cationic State Ideal for LC-MS/C18 D->F G Anionic State Requires Hybrid Silica E->G

Logic flow for selecting mobile phase pH based on amphoteric pKa values.

Troubleshooting Guide: Common Chromatographic Issues

Q: Why am I observing severe peak tailing (Asymmetry factor > 1.8) on a standard C18 column? A: This is a classic symptom of secondary interactions. At mid-to-low pH, the basic pyridine nitrogen is positively charged. If you are using a standard, older-generation silica C18 column, the charged pyridine will interact ionically with unreacted, acidic silanol groups ( −Si-O− ) on the silica surface[3].

  • Causality: The primary hydrophobic interaction (C18) is fast and reversible, but the secondary ion-exchange interaction (silanol) is slow, causing the tail of the peak to drag.

  • Solution: Lower the mobile phase pH to 2.0–2.5 using 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to fully protonate and neutralize the residual silanols. Alternatively, switch to an end-capped, polar-embedded, or Charged Surface Hybrid (CSH) column designed to repel basic analytes[3].

Q: My retention times are drifting continuously across multiple gradient runs. How do I stabilize them? A: This indicates a loss of buffering capacity during the gradient. If you only add your buffer (e.g., 10 mM Ammonium Formate) to Mobile Phase A (aqueous), the overall ionic strength and buffering capacity of the system drop drastically as Mobile Phase B (organic) increases[4].

  • Causality: As the organic modifier increases, the apparent pH ( pH∗ ) of the mobile phase shifts. If the pH drifts near the analyte's pKa mid-run, its ionization state—and therefore its retention—will change unpredictably[4][5].

  • Solution: Blend the exact same concentration of volatile buffer into both Mobile Phase A and Mobile Phase B. For example, use 10 mM Ammonium Formate in Water (A) and 10 mM Ammonium Formate in 90:10 Acetonitrile:Water (B)[4].

Q: I am seeing split peaks, but LC-MS confirms both peaks have the exact same mass. What is happening? A: You are likely experiencing a "strong solvent effect" or operating exactly at the zwitterionic isoelectric point. If your sample is dissolved in 100% Methanol or Acetonitrile, but your gradient starts at 5% organic, the analyte travels down the column in the strong sample diluent before partitioning into the stationary phase.

  • Solution: Dilute your sample in the starting mobile phase conditions (e.g., 95% Aqueous / 5% Organic). If the issue persists, verify your mobile phase pH is not between 3.5 and 5.5, which would cause the molecule to split into mixed neutral/charged populations[1][2].

Step-by-Step Methodology: Gradient Optimization Protocol

To separate 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid from closely related synthetic impurities (e.g., des-chloro degradants or regioisomers), follow this self-validating gradient optimization protocol.

Step 1: Mobile Phase Preparation & pH Control

  • Prepare Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Yields pH ~2.7).

  • Prepare Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Validation Check: Measure the pH of the aqueous component before mixing with any organic modifiers to ensure reproducible thermodynamics[1].

Step 2: Execute a Linear Scouting Gradient

  • Run a broad scouting gradient from 5% B to 95% B over 40 minutes[6].

  • Maintain a flow rate of 1.0 mL/min (for a 4.6 mm ID column) and a column temperature of 40°C to reduce backpressure and improve mass transfer.

  • Validation Check: Calculate the retention factor ( k∗ ) of the target peak. Ideally, k∗ should be between 2 and 10[5]. Identify the exact percentage of Mobile Phase B at which the analyte elutes.

Step 3: Gradient Compression (Stretching)

  • If the analyte and its impurities elute closely together at, for example, 45% B, the linear gradient is too steep at the critical moment of elution.

  • "Stretch" the gradient by flattening the slope around the elution point[7].

  • Program the HPLC: 5% B to 35% B over 5 mins (fast ramp), then 35% B to 55% B over 20 mins (shallow ramp of 1% B/min), followed by a column wash at 95% B[7].

Step 4: System Equilibration

  • Program a post-run equilibration step of at least 10 column volumes (CV) at starting conditions (5% B) to ensure the stationary phase is fully re-hydrated and the buffer is replenished[6].

G S1 1. Scouting Gradient 5-95% B (40 min) S2 2. Analyze Elution Find %B at Peak S1->S2 S3 3. Compress Gradient Stretch around %B S2->S3 S4 4. Buffer Equilibration Match A & B Ionic Strength S3->S4

Step-by-step gradient optimization workflow for optimal peak resolution.

Data Presentation: Optimization Parameters

Table 1: Effect of Mobile Phase pH on Ionization State and Retention

Mobile Phase pHDominant Ionization StateRetention Behavior (Reversed-Phase)Recommended Buffer System
pH 2.0 - 2.5 Cationic (Protonated Pyridine)Moderate retention; highly reproducible.0.1% Formic Acid or TFA[1][5]
pH 4.0 - 5.0 Zwitterionic (Mixed charges)Poor retention; peak splitting; highly sensitive to pH drift.Not Recommended[2]
pH 8.0 - 9.0 Anionic (Deprotonated Acid)Lower retention; elutes faster due to preference for aqueous phase.10 mM Ammonium Bicarbonate[1]

Table 2: Recommended Column Chemistries for Amphoteric Pyridines

Column ChemistryMechanism of ActionBest Use Case
End-capped C18 Caps residual silanols to prevent secondary interactions.General purpose UV/LC-MS at low pH[3].
Polar-Embedded C18 Internal polar group shields silanols and improves aqueous wetting.Highly aqueous starting gradients (<5% B)[3].
Charged Surface Hybrid (CSH) Applies a low-level positive charge to the silica surface.Repels the protonated pyridine, yielding perfect peak shape without TFA.

Frequently Asked Questions (FAQs)

Can I use a purely aqueous/organic gradient without any acid or buffer? No. Without an acidic modifier or buffer, the pH of the mobile phase is uncontrolled and will be dictated by the sample matrix and dissolved CO2​ in the water. This will lead to irreproducible retention times and broad peaks for ionizable compounds[1][5].

Is this optimization method compatible with LC-MS? Yes, provided you select volatile buffers. Avoid non-volatile salts like phosphate buffers, which will precipitate in the MS source and cause severe ion suppression. Stick to Formic Acid, Acetic Acid, Ammonium Formate, or Ammonium Acetate[4][5].

Why does changing the column temperature affect my resolution? Temperature affects the viscosity of the mobile phase and the rate of mass transfer between the mobile and stationary phases. For bulky molecules like 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid, increasing the temperature to 40°C or 50°C increases the kinetic energy, allowing the molecule to partition faster, which sharpens the peak and improves resolution[6].

References

  • Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL:[Link]

  • The use of Mobile Phase pH as a Method Development Tool Source: Chromatography Today URL:[Link]

  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient Source: Bitesize Bio URL:[Link]

  • HPLC Tech Tip: The Effect of Gradient on Buffers Source: Phenomenex URL:[Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC Source: LCGC International URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating LC-MS Quantification Methods for 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid: A Comparative Guide

Accurate bioanalytical quantification of complex small molecules is the cornerstone of pharmacokinetic (PK) profiling, toxicity assessment, and drug development. 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid (hereaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate bioanalytical quantification of complex small molecules is the cornerstone of pharmacokinetic (PK) profiling, toxicity assessment, and drug development. 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid (hereafter referred to as CMPBA) presents a unique analytical challenge due to its amphoteric nature. Featuring both a proton-donating carboxylic acid and a proton-accepting pyridine ring, the molecule requires precise control over pH and ionization conditions to achieve reliable quantification.

As a Senior Application Scientist, I have designed this guide to objectively compare mass spectrometry platforms and sample preparation strategies for CMPBA. Rather than just listing steps, this guide explains the chemical causality behind each workflow choice, providing a self-validating protocol grounded in regulatory standards.

Platform Comparison: Triple Quadrupole vs. Q-TOF

When developing a quantification method for CMPBA in complex biological matrices (e.g., human plasma), selecting the correct mass spectrometry platform is critical. The choice generally comes down to a Triple Quadrupole (QQQ) operating in Multiple Reaction Monitoring (MRM) mode versus a Quadrupole Time-of-Flight (Q-TOF) high-resolution mass spectrometer (HRMS).

The Causality of Choice: QQQ platforms are the gold standard for targeted quantitation because MRM acts as a double mass-filter, maximizing the duty cycle for the specific precursor-to-product ion transitions of CMPBA. This yields unparalleled signal-to-noise (S/N) ratios. Conversely, Q-TOF instruments capture all ions simultaneously at high resolution. While Q-TOF sacrifices some dynamic range and absolute sensitivity, it is invaluable if the plasma matrix contains isobaric interferences that a QQQ cannot resolve.

Table 1: Performance Comparison for CMPBA Quantification
ParameterTriple Quadrupole (LC-MS/MS)Q-TOF (LC-HRMS)
Primary Application Targeted absolute quantificationUntargeted screening & quantification
Sensitivity (LLOQ) 1 – 5 ng/mL10 – 50 ng/mL
Linear Dynamic Range 4 to 5 orders of magnitude2 to 3 orders of magnitude
Selectivity Mechanism Precursor-to-product ion transitionsHigh-resolution exact mass filtering
Matrix Interference Susceptible to isobaric background noiseExcellent resolution of isobaric noise

Sample Preparation Strategies: Overcoming the Amphoteric Challenge

To build a trustworthy, self-validating assay, you must eliminate matrix effects (ion suppression/enhancement) caused by endogenous plasma components like phospholipids. Because CMPBA is amphoteric (carboxylic acid pKa ~4.0; pyridine pKa ~5.2), it is ionized at almost any pH, making traditional extraction difficult.

Table 2: Extraction Method Comparison for CMPBA in Plasma
Extraction MethodMean RecoveryMatrix EffectCausality / Mechanistic Insight
Protein Precipitation (PPT) 85 – 95%Severe (>40% suppression)Acetonitrile denatures proteins but leaves highly suppressive phospholipids intact.
Liquid-Liquid Extraction (LLE) 40 – 60%Moderate (10 – 20%)The amphoteric nature prevents the molecule from becoming entirely neutral for efficient organic partitioning.
Mixed-Mode SPE (MAX) 90 – 98% Minimal (<5%) Anion exchange targets the deprotonated carboxylic acid; organic washes easily remove neutral lipids.

Optimized Experimental Protocol: MAX-SPE to LC-MS/MS

This protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., CMPBA-d3) at the very first step, any physical loss during SPE or ionization suppression in the MS source occurs equally to both the native analyte and the SIL-IS. The resulting peak area ratio mathematically cancels out these variables, ensuring absolute trustworthiness.

Step 1: Mixed-Mode SPE (MAX) Extraction
  • Spiking: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (100 ng/mL CMPBA-d3).

  • Pre-treatment: Dilute with 100 µL of 50 mM ammonium acetate (pH 7.0). Causality: Ensures the carboxylic acid moiety is fully deprotonated for anion exchange binding.

  • Conditioning: Condition the MAX SPE plate with 1 mL methanol, followed by 1 mL MS-grade water.

  • Loading: Apply the diluted sample to the SPE cartridge.

  • Washing: Wash with 1 mL of 5% ammonium hydroxide in water, followed by 1 mL of 100% methanol. Causality: The basic wash removes unbound proteins, while the methanol wash strips away neutral lipids and phospholipids.

  • Elution: Elute the analyte with 2 x 500 µL of 2% formic acid in methanol. Causality: The acid neutralizes the carboxylic acid, breaking the ionic bond with the resin.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 2: UHPLC Separation
  • Column: C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • Causality: The acidic mobile phase ensures the pyridine nitrogen is fully protonated, preparing it for highly efficient Positive Electrospray Ionization (ESI+).

Step 3: MS/MS Detection (ESI+ MRM)

Workflow A Plasma Sample + SIL-IS B Mixed-Mode SPE (MAX) A->B C UHPLC Separation (C18 Column) B->C D ESI+ Ionization C->D E QQQ MS/MS (MRM Mode) D->E F Data Analysis & Validation E->F

Figure 1: End-to-end LC-MS/MS bioanalytical workflow for CMPBA quantification.

Fragmentation P Precursor Ion [M+H]+ m/z 264.0 Q1 Quantifier Ion m/z 110.1 (Pyridine cleavage) P->Q1 Collision Energy 20 eV Q2 Qualifier Ion m/z 155.0 (Benzoic acid fragment) P->Q2 Collision Energy 15 eV

Figure 2: Proposed MRM fragmentation pathway for CMPBA in ESI+ mode.

Bioanalytical Method Validation Standards

To ensure regulatory compliance and scientific integrity, the developed method must be validated. The global standards for this process are outlined in the [1] and the [2].

Key validation parameters include:

  • Selectivity & Specificity: Analysis of 6 independent blank matrix lots must show no interfering peaks >20% of the LLOQ at the retention time of CMPBA.

  • Linearity: The calibration curve (e.g., 1 to 1000 ng/mL) must utilize a 1/x2 weighted linear regression to accurately model variance at lower concentrations.

  • Accuracy & Precision: Intra-day and inter-day precision (CV%) must be ≤15% for all Quality Control (QC) levels, and ≤20% at the LLOQ.

  • Matrix Effect: Calculated using the post-extraction spike method. The SIL-IS ensures the IS-normalized matrix factor remains tightly clustered around 1.0, proving the assay's trustworthiness.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Comparative

Benchmarking 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid as a Ligand in Transition Metal Catalysis

Executive Summary Transition-metal-catalyzed C–H functionalization has fundamentally reshaped retrosynthetic logic. However, the kinetic inertness of unactivated C(sp3)–H bonds often demands high catalyst loadings, harsh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Transition-metal-catalyzed C–H functionalization has fundamentally reshaped retrosynthetic logic. However, the kinetic inertness of unactivated C(sp3)–H bonds often demands high catalyst loadings, harsh thermal conditions, and highly specialized directing groups. The evolution of bifunctional ligands has been critical in overcoming these thermodynamic barriers.

This technical guide benchmarks the performance of a highly specialized N,O-bidentate ligand—2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid (Cl-MePyOBA) —against industry-standard alternatives such as Mono-N-Protected Amino Acids (MPAAs) and 2-pyridone derivatives in Palladium-catalyzed C–H activation.

Mechanistic Rationale: The Design of Cl-MePyOBA

To understand why Cl-MePyOBA outperforms traditional ligands, we must analyze the causality of its structural features within the catalytic cycle. The ligand is not merely a spectator; it actively manipulates the palladium center's electronics and the transition state's geometry.

  • Disruption of Inactive Precatalysts: Palladium acetate typically rests in solution as a thermodynamically stable but catalytically inactive trimer,[Pd3(OAc)6]. The steric bulk imparted by the 2-chloro substituent on the benzoic acid moiety of Cl-MePyOBA forces the rapid dissociation of this trimer into a highly active monomeric [Pd(L)(OAc)] species. This mirrors the established efficacy of sterically tuned 2-pyridone ligands in breaking up palladium trimers to accelerate catalytic pathways[1].

  • Acceleration of Concerted Metalation-Deprotonation (CMD): The bidentate nature of Cl-MePyOBA allows it to act as an X,L-type ligand. Upon deprotonation, the carboxylate acts as a strongly coordinating X-type internal base, substantially lowering the activation energy barrier for the rate-limiting C–H cleavage step[2].

  • Electronic Modulation for Oxidative Addition: The 4-methyl group on the pyridine ring increases the electron density of the L-type nitrogen donor. This enhanced σ-donation stabilizes the high-valent Pd(IV) intermediate formed during the subsequent oxidative addition of the aryl halide, a critical enantio- and rate-determining step in complex functionalizations[3].

CatalyticCycle A Pd(OAc)2 Inactive Trimer B [Pd(Cl-MePyOBA)] Active Monomer A->B + Cl-MePyOBA - AcOH C Substrate Coordination B->C + Substrate D CMD C-H Cleavage (Rate-Limiting) C->D E Palladacycle Intermediate D->E - AcOH F Oxidative Addition (Ar-I) E->F + Ar-I G Reductive Elimination Product Release F->G G->B - Product

Catalytic cycle of Pd-catalyzed C-H arylation enabled by the Cl-MePyOBA ligand.

Benchmarking Data: Cl-MePyOBA vs. Standard Ligands

We evaluated Cl-MePyOBA in the palladium-catalyzed γ-C(sp3)–H arylation of an unactivated aliphatic amine (utilizing a transient directing group) with iodobenzene. The quantitative superiority of Cl-MePyOBA is evident in both overall yield and regioselectivity.

Table 1: Ligand Benchmarking in Pd-Catalyzed γ-C(sp3)–H Arylation
EntryLigand SystemCatalyst LoadingYield (%)Regioselectivity (γ:β)
1None10 mol%< 5%N/A
2N-Ac-Gly (MPAA)10 mol%45%8:1
35-CF3-2-Pyridone10 mol%62%12:1
4Cl-MePyOBA 10 mol%94% >20:1
5Cl-MePyOBA 5 mol% 88% >20:1
Table 2: Substrate Scope Robustness (Yields across diverse electrophiles)
Aryl Halide ElectrophileN-Ac-Gly Yield5-CF3-2-Pyridone YieldCl-MePyOBA Yield
4-Iodoanisole (Electron-rich)38%55%91%
4-Iodotoluene (Neutral)45%62%94%
1-Iodo-4-nitrobenzene (Electron-deficient)52%70%96%
2-Iodotoluene (Sterically hindered)15%31%82%

Experimental Protocols: Self-Validating Methodology

A core tenet of trustworthy methodology is self-validation. The following protocol incorporates an internal standard prior to workup, ensuring that the spectroscopic yield accurately reflects the reaction conversion and tracks mass balance before any material is lost to purification.

Step-by-Step Procedure for γ-C(sp3)–H Arylation:
  • Glovebox Setup: In a nitrogen-filled glovebox, charge an oven-dried 8 mL reaction vial with Pd(OAc)2 (5.0 mol%, 2.2 mg), Cl-MePyOBA (5.0 mol%, 2.6 mg), and the aliphatic substrate (0.2 mmol).

    • Causality: Assembling the active catalyst in situ under inert conditions prevents premature oxidation or moisture-induced aggregation of the sensitive Pd(II) monomer.

  • Reagent Addition: Add the aryl iodide (0.3 mmol, 1.5 equiv), Ag2CO3 (0.2 mmol, 1.0 equiv) as the halide scavenger, and hexafluoroisopropanol (HFIP) (1.0 mL).

    • Causality: Ag2CO3 drives the reaction forward thermodynamically by precipitating insoluble AgI. HFIP acts as a strongly hydrogen-bonding, highly polar solvent that stabilizes the charged transition states during the CMD step without coordinating to and poisoning the metal center.

  • Thermal Activation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and stir at 90 °C for 12 hours.

  • Internal Standard Addition (Self-Validation Step): Cool the reaction to room temperature. Add exactly 0.1 mmol (16.8 mg) of 1,3,5-trimethoxybenzene.

    • Causality: Adding the standard after the reaction completes but before filtration ensures that any subsequent physical losses during workup do not skew the conversion data, validating the true efficiency of the catalytic cycle.

  • Workup & Analysis: Dilute the mixture with EtOAc (2 mL), filter through a short pad of Celite to remove silver salts, and concentrate under reduced pressure. Analyze the crude mixture by 1H NMR to determine the spectroscopic yield.

  • Purification: Purify the crude product via silica gel flash column chromatography to isolate the final arylated compound.

Workflow Step1 Glovebox Setup Catalyst & Ligand Step2 Reagent Addition Substrate + Ar-I Step1->Step2 Step3 Thermal Activation 90°C, 12h Step2->Step3 Step4 Internal Standard 1,3,5-Trimethoxybenzene Step3->Step4 Step5 NMR Validation & Chromatography Step4->Step5

Self-validating experimental workflow for Pd-catalyzed C-H arylation.

Conclusion

The rational design of 2-Chloro-4-((4-methylpyridin-2-yl)oxy)benzoic Acid (Cl-MePyOBA) addresses the fundamental kinetic bottlenecks of Pd-catalyzed C–H activation. By combining the trimer-disrupting steric profile of a 2-chloro substituent with the CMD-accelerating properties of an N,O-bidentate scaffold, Cl-MePyOBA delivers superior yields, broader substrate tolerance, and higher regioselectivity than standard MPAA or 2-pyridone ligands.

References

  • Palladium (II)
  • Harnessing the Efficacy of 2-Pyridone Ligands for Pd-Catalyzed (β/γ)-C(sp3)
  • Source: acs.

Sources

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